2-Naphthyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
naphthalen-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-9(13)14-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNPPEUAJCEUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883578 | |
| Record name | 2-Naphthalenol, 2-acetate | |
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Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523-11-1 | |
| Record name | 2-Naphthyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Naphthalenol, 2-acetate | |
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| Record name | 2-Naphthyl acetate | |
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| Record name | 2-Naphthalenol, 2-acetate | |
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| Record name | 2-Naphthalenol, 2-acetate | |
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| Record name | 2-naphthyl acetate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to beta-Naphthyl Acetate (CAS No. 1523-11-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-Naphthyl acetate, also known as 2-naphthyl acetate, is a widely utilized chromogenic and fluorogenic substrate in biochemical and medical research. Its CAS number is 1523-11-1.[1][2][3] This compound is instrumental for the detection and quantification of various hydrolytic enzymes, including esterases, lipases, and cholinesterases. The enzymatic cleavage of the acetate group from beta-naphthyl acetate releases 2-naphthol, a product that can be detected through colorimetric or fluorometric methods. This property makes it an invaluable tool in enzyme kinetics, inhibitor screening, and histochemical staining. This guide provides an in-depth overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols relevant to research and drug development.
Physicochemical and Safety Data
A summary of the key physicochemical properties of beta-Naphthyl acetate is presented below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 1523-11-1 | [1][2] |
| Molecular Formula | C₁₂H₁₀O₂ | |
| Molecular Weight | 186.21 g/mol | |
| Appearance | White to faint pink crystalline powder | |
| Melting Point | 67-70 °C | |
| Boiling Point | 132 °C at 2 mmHg | |
| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform, and acetone. | |
| Storage Temperature | -20°C | |
| Hazard Identification | Causes serious eye damage. |
Synthesis of beta-Naphthyl Acetate
The primary method for synthesizing beta-Naphthyl acetate is through the acetylation of 2-naphthol (beta-naphthol). Several catalytic methods have been developed to improve the efficiency and environmental friendliness of this reaction.
Synthesis via Acetylation with Acetic Anhydride
A common laboratory-scale synthesis involves the reaction of 2-naphthol with acetic anhydride. The reaction can be catalyzed by a base or an alternative catalyst like iodine. An iodine-catalyzed method has been shown to produce high yields under solvent-free conditions.
Optimal Conditions for Iodine-Catalyzed Synthesis:
-
Reactants: 3.6 g (0.025 mol) of β-naphthol and 3.0 mL (0.032 mol) of acetic anhydride.
-
Catalyst: 0.6345 g (0.0025 mol) of iodine.
-
Temperature: 80 °C.
-
Reaction Time: 40 minutes.
-
Yield: 98.0%.
Caption: Iodine-catalyzed synthesis of beta-Naphthyl acetate.
Applications in Research and Drug Development
Beta-Naphthyl acetate's primary role is as a substrate for detecting hydrolytic enzyme activity. This is particularly useful in drug development for screening potential enzyme inhibitors.
Enzymatic Activity Assays
The hydrolysis of beta-Naphthyl acetate by an esterase yields 2-naphthol. This product can then be coupled with a diazonium salt, such as Fast Blue B or Fast Red B, to produce a colored azo dye, which can be quantified spectrophotometrically. This principle is the foundation for numerous assays.
General Principle of Esterase Detection:
-
Hydrolysis: An esterase cleaves the ester bond of beta-Naphthyl acetate, releasing 2-naphthol.
-
Coupling: The liberated 2-naphthol reacts with a diazonium salt.
-
Detection: The resulting colored product is measured to determine enzyme activity.
Caption: Enzymatic hydrolysis and colorimetric detection.
Experimental Protocols
This protocol is adapted for a micro-well plate format and is suitable for screening AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution.
-
beta-Naphthyl acetate substrate solution.
-
Fast Blue B salt solution.
-
Buffer solution (e.g., Tris-HCl, pH 7.8).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare Reagents:
-
Dissolve beta-Naphthyl acetate in a suitable solvent like ethanol.
-
Prepare fresh Fast Blue B salt solution in buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the buffer solution.
-
Add the test compound (potential inhibitor) or vehicle control.
-
Add the AChE enzyme solution to each well and incubate briefly.
-
-
Initiate Reaction:
-
Add the beta-Naphthyl acetate substrate solution to each well to start the reaction.
-
-
Color Development:
-
After a defined incubation period, add the Fast Blue B salt solution to stop the enzymatic reaction and initiate color development. The 2-naphthol produced will react to form a stable purple color.
-
-
Measurement:
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of enzyme inhibition by comparing the absorbance of wells with the test compound to the control wells.
-
This protocol is used to visualize esterase activity directly in polyacrylamide or agarose gels following electrophoresis.
Materials:
-
Polyacrylamide or agarose gel post-electrophoresis.
-
Phosphate buffer.
-
beta-Naphthyl acetate solution (dissolved in ethanol for lower background staining).
-
Fast Blue B or Fast Red B salt solution.
Procedure:
-
Gel Equilibration: After electrophoresis, gently wash the gel with phosphate buffer to remove electrophoresis buffer components.
-
Staining Solution Preparation: Prepare the staining solution by mixing the beta-Naphthyl acetate solution and the Fast Blue B salt solution in the phosphate buffer.
-
Incubation: Immerse the gel in the staining solution and incubate at room temperature or 37°C, protected from light.
-
Visualization: Bands of esterase activity will appear as colored precipitates on the gel. The reaction should be monitored and stopped once the desired band intensity is reached.
-
Stopping and Documentation: Stop the reaction by washing the gel extensively with water. Document the results by photographing the gel.
Caption: Workflow for in-gel esterase activity detection.
Conclusion
Beta-Naphthyl acetate is a versatile and indispensable substrate for the study of hydrolytic enzymes. Its well-characterized reaction mechanism and the simplicity of its detection methods make it a robust tool for researchers in biochemistry, cell biology, and pharmacology. The protocols and data presented in this guide offer a solid foundation for the effective application of beta-Naphthyl acetate in a laboratory setting, particularly in the context of enzyme characterization and the early stages of drug discovery and development.
References
An In-depth Technical Guide to the Synthesis of 2-Acetoxynaphthalene from 2-Naphthol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-acetoxynaphthalene, a valuable intermediate in organic synthesis, from its precursor, 2-naphthol. The primary focus of this document is the acetylation of 2-naphthol, a fundamental reaction in organic chemistry. This guide details various synthetic methodologies, including the use of different acetylating agents and catalysts, and provides a comparative analysis of their efficiencies. Detailed experimental protocols for key synthesis methods are presented to facilitate replication and adaptation in a laboratory setting. Furthermore, this guide includes a thorough compilation of quantitative data, a mechanistic exploration of the reaction, and a generalized experimental workflow, all supported by clear visualizations to aid in comprehension.
Introduction
2-Acetoxynaphthalene, also known as β-naphthyl acetate, is an important chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and fragrances. Its synthesis from 2-naphthol is a classic example of esterification, specifically, the acetylation of a phenol. This reaction involves the introduction of an acetyl group (-COCH₃) onto the hydroxyl moiety of 2-naphthol.
The selection of the appropriate synthetic route for the acetylation of 2-naphthol is contingent upon several factors, including desired yield, reaction time, cost-effectiveness, and environmental considerations. This guide explores several prevalent methods, primarily focusing on the use of acetic anhydride as the acetylating agent in the presence of various catalysts or bases.
Reaction Mechanism
The synthesis of 2-acetoxynaphthalene from 2-naphthol is a nucleophilic acyl substitution reaction. The reaction mechanism can vary slightly depending on the catalyst employed (acidic or basic conditions). A generalized mechanism involving a base catalyst is depicted below.
Caption: Reaction mechanism for the base-catalyzed acetylation of 2-naphthol.
Comparative Analysis of Synthetic Methodologies
Several methods for the synthesis of 2-acetoxynaphthalene have been reported, each with its own set of advantages and disadvantages. The choice of acetylating agent and catalyst significantly impacts the reaction's efficiency. The following tables summarize the quantitative data from various reported procedures.
Table 1: Acetylation of 2-Naphthol using Acetic Anhydride with Various Catalysts/Bases
| Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sodium Hydroxide | Water | Room Temperature | 10-15 min | ~71 (recrystallized) | [1] |
| Pyridine | Pyridine | Room Temperature | Varies (TLC monitored) | - | [2][3] |
| Nickel Nitrate (30mg) | Acetonitrile | Reflux | - | 90 (conversion) | [4][5] |
| 10% Ni/SiO₂ (500mg) | Acetonitrile | Reflux | Varies (TLC monitored) | High Conversion | |
| Zeolite beta | - | 140 | - | >80 (selectivity) |
Table 2: Acetylation of 2-Naphthol using Other Acetylating Agents
| Acetylating Agent | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Acetic Acid | Nickel Nitrate (30mg) | Acetonitrile | 90 (conversion) | |
| Acetyl Chloride | AlCl₃ | Ethanol | - | |
| Acetyl Chloride | Nickel Nitrate | Acetonitrile | 35-90 (conversion) |
Detailed Experimental Protocols
This section provides detailed experimental procedures for the most common and effective methods for the synthesis of 2-acetoxynaphthalene.
Method 1: Acetylation using Acetic Anhydride and Sodium Hydroxide
This method is a rapid and straightforward procedure that utilizes readily available and inexpensive reagents.
Materials:
-
2-Naphthol
-
10% Sodium Hydroxide Solution
-
Acetic Anhydride
-
Crushed Ice
-
Petroleum Ether (for recrystallization)
Procedure:
-
In a suitable flask, dissolve 1.0 g of pure 2-naphthol in 5 ml of 10% sodium hydroxide solution.
-
To this solution, add 10 g of crushed ice.
-
Add 1.1 ml of acetic anhydride to the mixture.
-
Vigorously stir or shake the mixture for 10-15 minutes.
-
The product, 2-acetoxynaphthalene, will separate as colorless crystals.
-
Filter the crude product and wash it thoroughly with cold water.
-
The crude yield is approximately 1.4 g.
-
For purification, recrystallize the crude product from petroleum ether to obtain colorless crystals. The final yield of the pure product is approximately 1.0 g, with a melting point of 71°C.
Method 2: Acetylation using Acetic Anhydride and Pyridine
This method employs pyridine as both a solvent and a basic catalyst.
Materials:
-
2-Naphthol
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Toluene
-
Dichloromethane or Ethyl Acetate
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the starting material (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Quench the reaction by adding dry methanol.
-
Co-evaporate the reaction mixture with toluene to remove pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired product.
Method 3: Nickel-Catalyzed Acetylation
This protocol describes an environmentally friendly approach using a nickel catalyst.
Materials:
-
2-Naphthol
-
Acetonitrile
-
Nickel Nitrate (Ni(NO₃)₂)
-
Acetic Acid or Acetic Anhydride
-
Ethyl Acetate
-
Deionized Water
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 2.0 mmol of 2-naphthol in 10.0 mL of acetonitrile.
-
Add 30 mg of nickel nitrate to the solution.
-
Slowly add 1.5 mmol of the acetylating agent (acetic acid is reported to give the best conversion) at room temperature over a period of 5 minutes.
-
Reflux the reaction mixture continuously, monitoring the progress by TLC until all the starting material has reacted.
-
After the reaction is complete, quench the mixture by adding de-ionized water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2-acetoxynaphthalene using column chromatography.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of 2-acetoxynaphthalene.
Caption: A generalized experimental workflow for the synthesis of 2-acetoxynaphthalene.
Conclusion
The synthesis of 2-acetoxynaphthalene from 2-naphthol can be achieved through various efficient methods. The choice of methodology depends on the specific requirements of the researcher, balancing factors such as yield, reaction conditions, and the environmental impact of the reagents. The protocols detailed in this guide, particularly the base-catalyzed reaction with acetic anhydride and the nickel-catalyzed approach, offer reliable and reproducible methods for obtaining this valuable chemical intermediate. The provided quantitative data and workflow diagrams serve as a practical resource for scientists and professionals in the field of drug development and organic synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Acetylation of 2-Naphthol: A Comprehensive Technical Guide to the Synthesis of 2-Naphthyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed examination of the mechanism and experimental protocols for the acetylation of 2-naphthol to synthesize 2-naphthyl acetate. This reaction is a fundamental transformation in organic chemistry with applications in the synthesis of pharmaceuticals and other fine chemicals. This document outlines various catalytic systems, presents quantitative data for reaction optimization, and provides detailed experimental methodologies.
Core Reaction and Mechanism
The acetylation of 2-naphthol is an esterification reaction where the hydroxyl group (-OH) of 2-naphthol is converted into an acetate ester (-OCOCH₃) group. This transformation is most commonly achieved using acetic anhydride or acetic acid as the acetylating agent. The reaction can be catalyzed by acids, bases, or metal catalysts.
The generally accepted mechanism for the acid-catalyzed acetylation of an alcohol, such as 2-naphthol, with a carboxylic acid is known as the Fischer-Speier esterification.[1] The reaction proceeds through a series of proton transfer and nucleophilic attack steps.[1][2]
When acetic anhydride is used as the acetylating agent, the reaction is typically more efficient and can be catalyzed by either acids or bases.[3][4] In the presence of a Lewis acid catalyst, the carbonyl oxygen of acetic anhydride is activated, making it more susceptible to nucleophilic attack by the hydroxyl group of 2-naphthol.
Catalytic Systems for 2-Naphthol Acetylation
A variety of catalysts have been employed to facilitate the acetylation of 2-naphthol, each with its own advantages in terms of efficiency, selectivity, and environmental impact.
Homogeneous Catalysis
Nickel-based homogeneous catalysts, such as nickel nitrate, have been shown to be effective for the selective acetylation of 2-naphthol. These reactions often proceed under reflux conditions and can provide moderate to excellent yields. Studies have shown that nickel nitrate can be a superior catalyst compared to other nickel salts like nickel sulfate and nickel acetate. Lewis acids such as scandium(III) triflate are also highly active for this type of transformation.
Heterogeneous Catalysis
The use of heterogeneous catalysts offers advantages in terms of catalyst recovery and reusability. A 10% Nickel/SiO₂ catalyst has been developed for the acetylation of phenols and naphthols under mild, liquid-phase conditions, affording aromatic esters with high conversions and selectivity. This method is considered environmentally friendly and economical.
Quantitative Data on 2-Naphthol Acetylation
The efficiency of this compound synthesis is highly dependent on the choice of catalyst, acetylating agent, and reaction conditions. The following tables summarize quantitative data from various studies.
| Catalyst | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| NiNO₃ (30mg) | Acetic Acid | Acetonitrile | Reflux | - | 90 | - | |
| NiNO₃ (30mg) | Acetic Anhydride | Acetonitrile | Reflux | - | 35 | - | |
| NiNO₃ (35mg) | Acetyl Chloride | Acetonitrile | Reflux | - | 60 | - | |
| 10% Ni/SiO₂ (500mg) | Acetic Anhydride | Acetonitrile | 65 | 4 | 100 | - | |
| Sulfuric Acid (5 mol%) | Acetic Anhydride | Solvent-free | 70 | 1.5 | - | 90 |
Table 1: Comparison of Catalytic Systems for the Acetylation of 2-Naphthol.
| Catalyst | Amount of Catalyst | Acetylating Agent | Conversion (%) |
| NiNO₃ | 20 mg | Acetic Acid | 70 |
| NiNO₃ | 30 mg | Acetic Acid | 90 |
| NiNO₃ | 35 mg | Acetic Acid | 80 |
| NiNO₃ | 30 mg | Acetic Anhydride | 35 |
| NiNO₃ | 40 mg | Acetic Anhydride | 45 |
| Ni(OAc)₂ | 35 mg | Acetic Anhydride | No Reaction |
| NiSO₄ | 35 mg | Acetyl Chloride | 40 |
| NiSO₄ | 40 mg | Acetyl Chloride | 65 |
Table 2: Effect of Catalyst Loading and Acetylating Agent on the Conversion of 2-Naphthol (Data from Rahman et al., 2017).
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Protocol 1: Acetylation of 2-Naphthol using Nickel Nitrate and Acetic Acid
Materials:
-
2-Naphthol (2.0 mmol)
-
Acetonitrile (10.0 mL)
-
Nickel Nitrate (NiNO₃) (30 mg)
-
Acetic Acid (1.5 mmol)
-
De-ionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-naphthol in acetonitrile in a round-bottom flask.
-
Add the nickel nitrate catalyst to the solution.
-
Slowly add acetic acid to the reaction mixture at room temperature over a period of 5 minutes.
-
Reflux the reaction mixture, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding de-ionized water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound using column chromatography.
Protocol 2: Acetylation of 2-Naphthol using Acetic Anhydride and Sodium Hydroxide
Materials:
-
2-Naphthol (1.0 g)
-
10% Sodium Hydroxide (NaOH) solution (5 mL)
-
Crushed ice (10 g)
-
Acetic Anhydride (1.1 mL)
-
Petroleum ether for recrystallization
Procedure:
-
Dissolve 2-naphthol in the sodium hydroxide solution.
-
Add crushed ice to the mixture.
-
Add acetic anhydride to the mixture.
-
Vigorously mix the solution for 10-15 minutes.
-
The this compound will separate as colorless crystals.
-
Filter the crystals and wash them with water.
-
Recrystallize the crude product from petroleum ether to obtain pure this compound.
Visualizing the Reaction Pathways and Workflows
To further elucidate the processes involved in the synthesis of this compound, the following diagrams have been generated.
References
An In-depth Technical Guide to the Solubility of 2-Naphthyl Acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Naphthyl acetate in various organic solvents. The document is designed to be a practical resource for laboratory work, offering quantitative data where available, qualitative solubility information, and detailed experimental protocols for solubility determination.
Core Concepts in Solubility
The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The process of dissolution involves the overcoming of intermolecular forces within the solid crystal lattice by the forces of attraction between the solute and solvent molecules. Key factors influencing solubility include the chemical structure of both the solute and the solvent, temperature, and pressure. For instance, the presence of polar functional groups can enhance solubility in polar solvents, while nonpolar structures favor solubility in nonpolar solvents.
Solubility Data for this compound
The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common organic solvents. It is important to note that quantitative data for this compound is not extensively published, and the information provided is based on available chemical literature and supplier specifications.
| Solvent | Chemical Formula | Polarity | Quantitative Solubility | Qualitative Solubility |
| Methanol | CH₃OH | Polar Protic | 0.1 g/mL[1][2][3][4][5] | Soluble |
| Ethanol | C₂H₅OH | Polar Protic | 50 mg/mL | Soluble |
| Acetone | C₃H₆O | Polar Aprotic | Not Available | Soluble (used as a solvent for staining) |
| Chloroform | CHCl₃ | Polar Aprotic | Not Available | Soluble |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Not Available | Soluble |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Not Available | Soluble (used as an extraction solvent) |
| Water | H₂O | Polar Protic | Not Available | Insoluble/Sparingly Soluble |
Experimental Protocol for Solubility Determination
This section outlines a detailed methodology for determining the solubility of a solid compound such as this compound in an organic solvent. This protocol is a synthesized representation of standard laboratory practices.
Objective: To quantitatively determine the solubility of a solid compound in a specific organic solvent at a given temperature.
Materials:
-
The solid compound (solute), e.g., this compound
-
The organic solvent of interest
-
Analytical balance
-
Vials or test tubes with caps
-
A magnetic stirrer and stir bars or a vortex mixer
-
A temperature-controlled water bath or heating block
-
A filtration apparatus (e.g., syringe filters)
-
A method for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid solute to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure the solution is saturated.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled environment (e.g., a water bath) set to the desired temperature.
-
Stir the mixture vigorously for a sufficient period to allow it to reach equilibrium. The time required to reach equilibrium can vary and may need to be determined experimentally (e.g., by taking measurements at different time points until the concentration of the dissolved solid remains constant).
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. It is critical not to disturb the solid at the bottom.
-
Filter the collected supernatant immediately using a syringe filter to remove any remaining solid particles. This step is essential for accurate measurement.
-
-
Quantitative Analysis:
-
Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the solute.
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/mL, mg/L, or mol/L.
-
Visualizing Experimental and Conceptual Frameworks
Diagram 1: Experimental Workflow for Solubility Determination
The following diagram illustrates the step-by-step process for experimentally determining the solubility of a solid in a solvent.
Caption: A flowchart of the experimental procedure for determining solubility.
Diagram 2: Factors Influencing Solubility
This diagram outlines the key factors that influence the solubility of a solid compound in an organic solvent.
Caption: Factors affecting the solubility of a solid in a liquid solvent.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. 2-Naphthyl acetate [chembk.com]
- 3. 1523-11-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
The Discovery and Enduring Utility of 2-Naphthyl Acetate in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Naphthyl acetate, a key chromogenic substrate, has been a cornerstone in the field of biochemistry for the detection and characterization of esterase activity. Its enzymatic hydrolysis to 2-naphthol, which can be coupled with a diazonium salt to produce a distinctly colored azo dye, provides a robust and versatile method for the localization and quantification of a wide range of esterases. This technical guide delves into the historical discovery of this technique, provides detailed experimental protocols for its application in various biochemical assays, and presents a compilation of quantitative data on its interaction with different esterases. Furthermore, this guide offers visual representations of the experimental workflows to facilitate a deeper understanding and practical application of this enduring biochemical tool.
Introduction: A Historical Perspective on Esterase Detection
The quest to visualize and quantify enzyme activity within tissues and cells has been a central theme in the advancement of biochemistry. The early 20th century saw the development of various histochemical techniques, with pioneers like George Gomori making significant contributions to the in-situ localization of hydrolytic enzymes.[1][2] A major breakthrough in the specific detection of esterases came in 1949 when Marvin M. Nachlas and Arnold M. Seligman introduced a novel histochemical method. Their work, published in The Journal of the National Cancer Institute, detailed the use of β-naphthyl acetate as a substrate for esterases.[3][4] They discovered that the enzymatic cleavage of the ester bond in β-naphthyl acetate releases β-naphthol, a compound that can then be coupled with a diazonium salt to form a highly colored, insoluble precipitate at the site of enzyme activity. This innovation laid the foundation for decades of research on the distribution and activity of various esterases in both healthy and diseased states.
While Nachlas and Seligman initially favored β-naphthyl acetate, subsequent research and applications have also widely utilized its isomer, this compound (often referred to as β-naphthyl acetate in literature). The underlying principle remains the same: the enzymatic hydrolysis of the substrate followed by a chromogenic reaction. This method has proven invaluable for a multitude of applications, including the characterization of non-specific esterases, acetylcholinesterases, and carboxylesterases across a wide range of organisms and cell types.
The Biochemical Principle: A Two-Step Reaction for Visualization
The detection of esterase activity using this compound is based on a two-step enzymatic and chemical reaction.
-
Enzymatic Hydrolysis: An esterase enzyme catalyzes the hydrolysis of the ester bond in this compound. This reaction yields two products: 2-naphthol and acetic acid.
-
Chromogenic Coupling: The liberated 2-naphthol, in the presence of a diazonium salt (e.g., Fast Blue B salt, Fast Blue RR salt), undergoes a coupling reaction to form an intensely colored and insoluble azo dye. The deposition of this dye at the site of the reaction allows for the direct visualization of esterase activity.
The intensity of the color produced is proportional to the amount of 2-naphthol released, which in turn is a measure of the esterase activity. This principle can be adapted for both qualitative (histochemical staining) and quantitative (spectrophotometric assays) analyses.
Below is a diagram illustrating the general principle of the esterase detection reaction.
Quantitative Analysis of Esterase Activity
The use of this compound extends beyond qualitative visualization to the quantitative determination of enzyme kinetics. By measuring the rate of formation of the azo dye spectrophotometrically, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined. These parameters provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency.
The following table summarizes the kinetic parameters for the hydrolysis of naphthyl acetates by various esterases as reported in the literature.
| Enzyme | Substrate | Km (mM) | Vmax (mM/min) | Optimal pH | Optimal Temperature (°C) | Source |
| Alpha-Naphthyl Acetate Esterase (ANAE) | α-Naphthyl acetate | 9.765 | 0.084 | 8.0 | 40 | [5] |
| Carboxylesterase (LmCesA1) | α-Naphthyl acetate | 0.08 ± 0.01 | - | 7.0-10.0 | 10-30 | |
| Carboxylesterase (LmCesA1) | β-Naphthyl acetate | 0.22 ± 0.03 | - | 7.0-10.0 | 10-30 |
Note: The Vmax for LmCesA1 was not explicitly stated in the provided source.
Experimental Protocols
This section provides detailed methodologies for the application of this compound in common biochemical assays.
Histochemical Staining of Esterase Activity in Tissue Sections
This protocol is adapted from the method of Nachlas and Seligman and is suitable for the localization of non-specific esterases in frozen tissue sections.
Materials:
-
Frozen tissue sections (10-15 µm)
-
Fixative: Cold acetone (-20°C)
-
Incubation Buffer: 0.1 M Phosphate buffer, pH 7.4
-
Substrate Solution: 1% (w/v) this compound in acetone
-
Coupling Agent: Fast Blue B salt (diazotized o-dianisidine)
-
Mounting medium: Glycerin jelly or other aqueous mounting medium
Procedure:
-
Cut frozen sections of the tissue using a cryostat and mount them on clean glass slides.
-
Fix the sections in cold acetone for 5-10 minutes.
-
Rinse the slides gently in distilled water.
-
Prepare the incubation medium immediately before use by mixing:
-
10 ml of 0.1 M Phosphate buffer, pH 7.4
-
0.1 ml of 1% this compound solution
-
10 mg of Fast Blue B salt
-
-
Filter the incubation medium directly onto the slides, ensuring the tissue section is completely covered.
-
Incubate the slides at room temperature for 5-15 minutes, or until the desired color intensity is achieved.
-
Wash the slides thoroughly in running tap water for 2-3 minutes.
-
Counterstain with a suitable nuclear stain (e.g., Hematoxylin) if desired.
-
Rinse in water.
-
Mount the coverslip with an aqueous mounting medium.
Expected Results:
Sites of esterase activity will appear as a reddish-brown to brownish-black precipitate. The intensity of the color will be proportional to the enzyme activity.
The workflow for this histochemical staining protocol is depicted in the following diagram.
In-Gel Detection of Esterase Activity (Zymography)
This protocol is designed for the detection of esterase activity in protein samples separated by native polyacrylamide gel electrophoresis (PAGE).
Materials:
-
Native polyacrylamide gel
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4
-
Substrate Stock Solution: 50 mg/ml this compound in ethanol
-
Coupling Agent: Fast Blue BB salt
-
Fixing Solution: 50% (v/v) methanol, 10% (v/v) acetic acid
-
Preservation Solution: 10% (v/v) methanol, 8% (v/v) acetic acid
Procedure:
-
Perform native PAGE to separate the protein samples.
-
After electrophoresis, carefully remove the gel from the glass plates.
-
Prepare the staining solution by adding 1 ml of the this compound stock solution and 50 mg of Fast Blue BB salt to 100 ml of 50 mM Tris-HCl, pH 7.4. Mix well to dissolve.
-
Incubate the gel in the staining solution at room temperature with gentle agitation.
-
Monitor the gel for the appearance of colored bands, which typically develop within 20-30 minutes.
-
Once the bands have reached the desired intensity, stop the reaction by transferring the gel to the fixing solution for 30 minutes.
-
For long-term storage, transfer the gel to the preservation solution and store at 4°C.
Expected Results:
Bands corresponding to proteins with esterase activity will appear as colored precipitates within the gel. The color will depend on the specific diazonium salt used (e.g., reddish-brown with Fast Blue BB).
Spectrophotometric Assay for a-Naphthyl Acetate Esterase (ANAE) Activity
This protocol is based on the method described for the characterization of ANAE from atta flour and can be adapted for other enzyme sources.
Materials:
-
Enzyme extract
-
Substrate: α-Naphthyl acetate (prepare a stock solution of known concentration, e.g., 16 mM in a suitable solvent)
-
Buffer: 0.04 M Sodium phosphate buffer, pH 8.0
-
Stop Solution: Mix 1% (w/v) Fast Blue B salt and 5% (w/v) Sodium Dodecyl Sulfate (SDS) in a 2:5 ratio.
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing:
-
1.95 ml of 0.04 M Sodium phosphate buffer, pH 8.0
-
0.5 ml of enzyme solution
-
0.05 ml of α-Naphthyl acetate stock solution
-
-
Incubate the reaction mixture at the optimal temperature (e.g., 40°C) for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding 0.5 ml of the stop solution. This will also initiate the color development.
-
Measure the absorbance of the resulting colored solution at the appropriate wavelength (the specific wavelength for the α-naphthol-Fast Blue B complex should be determined, but is often in the range of 500-600 nm).
-
A standard curve using known concentrations of α-naphthol should be prepared to convert absorbance values to the amount of product formed.
-
Enzyme activity can be expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
The workflow for a quantitative spectrophotometric esterase assay is outlined below.
References
- 1. Expression and kinetic analysis of carboxylesterase LmCesA1 from <i>Locusta migratoria</i> - ProQuest [proquest.com]
- 2. George Gomori’s Contributions to Diabetes Research and the Origins of the Journal of Histochemistry and Cytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histochemical demonstration of esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nongradient blue native gel analysis of serum proteins and in-gel detection of serum esterase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jase.tku.edu.tw [jase.tku.edu.tw]
The Fluorogenic Probe 2-Naphthyl Acetate: A Technical Guide to its Use in Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of 2-Naphthyl acetate as a fluorogenic substrate for the preliminary investigation of esterase activity. A cornerstone of enzyme kinetics and high-throughput screening, this methodology leverages a significant increase in fluorescence upon enzymatic cleavage, providing a robust and sensitive analytical tool. This document provides a comprehensive overview of the fluorescence properties of this compound and its hydrolytic product, 2-naphthol, alongside detailed experimental protocols and workflow visualizations.
Introduction
This compound is a widely utilized substrate in biochemical assays to detect and quantify the activity of various hydrolytic enzymes, including esterases, lipases, and cholinesterases.[1] The principle of this assay lies in the enzymatic hydrolysis of the non-fluorescent or weakly fluorescent this compound to the highly fluorescent compound, 2-naphthol. The resulting fluorescence intensity is directly proportional to the amount of 2-naphthol produced, which in turn correlates with the enzymatic activity under investigation. This fluorometric approach offers high sensitivity, making it suitable for monitoring enzyme kinetics, screening for enzyme inhibitors, and studying metabolic pathways.[1]
Principle of Fluorescence Activation
The utility of this compound as a fluorogenic substrate is predicated on the distinct photophysical properties of the ester and its corresponding alcohol. This compound itself is generally considered to be non-fluorescent or to possess very low native fluorescence. Upon interaction with an active esterase, the ester bond is hydrolyzed, leading to the release of acetic acid and 2-naphthol. The liberated 2-naphthol is a fluorescent molecule with distinct excitation and emission spectra.
The enzymatic reaction can be summarized as follows:
This compound (Non-fluorescent) + H₂O --(Esterase)--> 2-Naphthol (Fluorescent) + Acetic Acid
Quantitative Fluorescence Data
The fluorescence properties of the reporter molecule, 2-naphthol, are crucial for the design and execution of robust assays. The following tables summarize the key quantitative data for 2-naphthol.
Table 1: Fluorescence Properties of 2-Naphthol
| Property | Value | Conditions |
| Excitation Maximum (λex) | 331 nm | Neutral pH[2] |
| Emission Maximum (λem) | 354 nm | Neutral pH[2] |
| Emission Maximum (λem) | 356 nm | Acidic Solution[2] |
| Emission Maximum (λem) | 420 nm | Basic Solution |
| Fluorescence Quantum Yield (Φ) | 0.18 | In 0.02 M H₂SO₄ |
Table 2: Excited-State Kinetic Data for 2-Naphthol
| Parameter | Rate Constant | Description |
| Radiative Decay | kᵣ = (2.6 ± 0.1) x 10⁷ s⁻¹ | Rate of fluorescence emission. |
| Non-radiative Decay | kₙᵣ = (1.18 ± 0.7) x 10⁸ s⁻¹ | Rate of energy loss through non-emissive pathways. |
| Unassisted Deprotonation | kₐ = (8.1 ± 0.3) x 10⁷ s⁻¹ | Rate of proton loss from the excited state in the absence of a catalyst. |
| Acetate-Assisted Deprotonation | kₐc⁻ = (2.56 ± 0.07) x 10⁹ M⁻¹s⁻¹ | Rate of proton loss from the excited state catalyzed by acetate ions. |
| Protonation | kₚ = (6.19 ± 0.2) x 10¹⁰ M⁻¹s⁻¹ | Rate of proton addition to the excited-state naphthoxide ion. |
Experimental Protocols
Measurement of 2-Naphthol Fluorescence Spectrum
This protocol outlines the procedure for determining the fluorescence excitation and emission spectra of the hydrolysis product, 2-naphthol.
Materials:
-
2-Naphthol
-
Spectroscopy-grade solvent (e.g., ethanol, deionized water)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-naphthol (e.g., 1 mM) in a suitable solvent.
-
Working Solution Preparation: Dilute the stock solution to a final concentration suitable for fluorescence measurement (e.g., 1-10 µM) in the desired buffer or solvent.
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (e.g., 354 nm).
-
Scan a range of excitation wavelengths (e.g., 250-350 nm).
-
The peak of this scan represents the optimal excitation wavelength.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined optimum (e.g., 331 nm).
-
Scan a range of emission wavelengths (e.g., 340-500 nm).
-
The peak of this scan represents the emission maximum.
-
-
Blank Subtraction: Record the spectrum of a blank sample (solvent only) and subtract it from the sample spectrum to correct for background fluorescence.
Fluorometric Esterase Activity Assay
This protocol provides a general method for determining esterase activity using this compound as a fluorogenic substrate.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO or ethanol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Esterase enzyme solution (purified or cell lysate)
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare the desired concentrations of your esterase enzyme in assay buffer.
-
Prepare the this compound working solution by diluting the stock solution in assay buffer to the final desired concentration (e.g., 100 µM).
-
-
Assay Setup:
-
Pipette 50 µL of the enzyme solution into the wells of the microplate. Include a negative control with buffer only.
-
To initiate the reaction, add 50 µL of the this compound working solution to each well.
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes). The incubation time may need to be optimized based on the enzyme activity.
-
Fluorescence Measurement:
-
Set the plate reader to the optimal excitation and emission wavelengths for 2-naphthol (e.g., Ex: 330 nm, Em: 355 nm).
-
Measure the fluorescence intensity in each well.
-
-
Data Analysis:
-
Subtract the fluorescence of the negative control from all other readings.
-
Plot the fluorescence intensity against the enzyme concentration to determine the relationship between them. For kinetic studies, measure fluorescence at multiple time points.
-
Visualizations
Signaling Pathway: Enzymatic Hydrolysis of this compound
Caption: Enzymatic conversion of this compound to fluorescent 2-naphthol.
Experimental Workflow: Fluorometric Esterase Assay
Caption: Workflow for a fluorometric esterase activity assay.
References
Methodological & Application
Application Notes and Protocol for 2-Naphthyl Acetate Esterase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterases are a broad class of hydrolase enzymes that catalyze the cleavage of ester bonds. Their activity is crucial in various physiological processes, including neurotransmission and drug metabolism. The measurement of esterase activity is therefore fundamental in biochemical and pharmaceutical research. This document provides detailed protocols for the determination of esterase activity using 2-Naphthyl acetate (also known as β-naphthyl acetate) as a substrate. This substrate is hydrolyzed by esterases to produce 2-naphthol, which can be detected colorimetrically, providing a measure of enzyme activity.
The protocols outlined below are designed for both quantitative spectrophotometric analysis and qualitative in-gel visualization of esterase activity. It is important to note that while this compound is a widely used substrate for qualitative detection, some studies have indicated that it may not always produce a linear response in spectrophotometric assays under all conditions. Therefore, validation of the assay's linearity within the specific experimental context is recommended.
Principle of the Assay
The this compound esterase activity assay is based on a two-step reaction. First, the esterase enzyme present in the sample hydrolyzes the substrate, this compound, to form 2-naphthol and acetic acid. Subsequently, the liberated 2-naphthol couples with a diazonium salt, such as Fast Blue B salt, to produce a stable, colored azo dye. The intensity of the color, which can be quantified by measuring its absorbance with a spectrophotometer, is directly proportional to the amount of 2-naphthol produced and, consequently, to the esterase activity in the sample.[1]
Signaling Pathway Diagram
Caption: Enzymatic hydrolysis of this compound and subsequent colorimetric detection.
Quantitative Data Presentation
The following table summarizes the key quantitative parameters that should be determined and recorded during the spectrophotometric assay.
| Parameter | Description | Typical Units | Example Value |
| Substrate Concentration | The initial concentration of this compound in the reaction mixture. | mM | 1.0 |
| Enzyme Concentration | The concentration of the protein in the enzyme sample. | mg/mL | 0.5 |
| Reaction Time | The duration of the enzymatic reaction. | minutes | 15 |
| Wavelength (λmax) | The wavelength at which the absorbance of the final colored product is measured. | nm | ~560 |
| Absorbance (A) | The measured absorbance of the reaction mixture at λmax. | AU | 0.450 |
| Molar Extinction Coefficient (ε) | A constant for the colored product at a specific wavelength. This needs to be determined by creating a standard curve with known concentrations of 2-naphthol. | M⁻¹cm⁻¹ | 25,000 |
| Enzyme Activity | The rate at which the enzyme converts the substrate to product. | U/mL or µmol/min/mL | 0.18 |
| Specific Activity | The enzyme activity per unit of protein concentration. | U/mg or µmol/min/mg | 0.36 |
Experimental Protocols
Protocol 1: Quantitative Spectrophotometric Assay
This protocol is adapted from a colorimetric method for measuring acetylcholinesterase activity and can be used for general esterase quantification.[1]
Materials:
-
This compound
-
Ethanol or Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (50 mM, pH 7.4)
-
Fast Blue B salt
-
Enzyme sample (e.g., cell lysate, purified protein)
-
Spectrophotometer and cuvettes or a microplate reader
Reagent Preparation:
-
Substrate Stock Solution (10 mM): Dissolve 18.6 mg of this compound in 10 mL of ethanol or DMSO. Store at -20°C.
-
Fast Blue B Solution (1% w/v): Dissolve 10 mg of Fast Blue B salt in 1 mL of deionized water. Prepare this solution fresh before use.
-
Working Substrate Solution (1 mM): Dilute the Substrate Stock Solution 1:10 in phosphate buffer.
Procedure:
-
Pipette 100 µL of the enzyme sample into a microcentrifuge tube or a well of a microplate.
-
Add 800 µL of phosphate buffer (50 mM, pH 7.4).
-
To initiate the reaction, add 100 µL of the Working Substrate Solution (1 mM this compound).
-
Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15-30 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of the Fast Blue B Solution.
-
Allow the color to develop for 10-15 minutes at room temperature.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the azo dye (typically around 560 nm).
-
Prepare a blank sample by replacing the enzyme solution with the same volume of buffer. Subtract the absorbance of the blank from the absorbance of the samples.
-
To calculate the specific activity, a standard curve of 2-naphthol should be prepared to determine the molar extinction coefficient of the azo dye.
Calculation of Esterase Activity:
Esterase Activity (U/mL) = (ΔA × V_total) / (ε × l × V_enzyme × t)
Where:
-
ΔA = Change in absorbance (Absorbance of sample - Absorbance of blank)
-
V_total = Total volume of the reaction mixture (in mL)
-
ε = Molar extinction coefficient of the 2-naphthol-Fast Blue B adduct (in M⁻¹cm⁻¹)
-
l = Path length of the cuvette (in cm)
-
V_enzyme = Volume of the enzyme sample (in mL)
-
t = Reaction time (in minutes)
One unit (U) of esterase activity is defined as the amount of enzyme that hydrolyzes 1 µmole of this compound per minute under the specified conditions.
Protocol 2: Qualitative in-Gel Esterase Activity Staining
This protocol is suitable for detecting esterase activity in non-denaturing polyacrylamide or agarose gels.[2]
Materials:
-
Polyacrylamide or agarose gel with separated proteins
-
Phosphate buffer (0.1 M, pH 7.0)
-
This compound
-
Ethanol
-
Fast Blue B salt
Procedure:
-
After electrophoresis, carefully remove the gel from the apparatus.
-
Wash the gel twice with deionized water for 5 minutes each to remove any residual electrophoresis buffer.
-
Equilibrate the gel in 100 mL of phosphate buffer (0.1 M, pH 7.0) for 15-20 minutes at room temperature with gentle agitation.
-
Prepare the staining solution immediately before use:
-
Dissolve 20 mg of this compound in 2 mL of ethanol. Using ethanol as the solvent is recommended to minimize background staining.[2]
-
Add this solution to 100 mL of phosphate buffer (0.1 M, pH 7.0).
-
Add 30 mg of Fast Blue B salt and mix until dissolved.
-
-
Incubate the gel in the staining solution at room temperature in the dark with gentle agitation.
-
Monitor the development of colored bands (typically purple to brown), which indicate the locations of esterase activity. The time required for band development can vary from a few minutes to an hour depending on the enzyme concentration.
-
Once the desired band intensity is achieved, stop the reaction by washing the gel extensively with deionized water.
-
The gel can be photographed or scanned for documentation. For long-term storage, the gel can be kept in a solution of 7% (v/v) acetic acid.
Experimental Workflow Diagram
Caption: Workflow for the quantitative spectrophotometric esterase activity assay.
References
Application Notes and Protocols for Lipase Detection in SDS-PAGE using 2-Naphthyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipases are a class of enzymes that catalyze the hydrolysis of lipids, playing a crucial role in various biological processes and industrial applications. Accurate and efficient detection of lipase activity is paramount in fields ranging from basic research to drug development. Zymography, a technique that combines electrophoresis with in-situ enzyme activity detection, offers a powerful method for identifying and characterizing lipases. This document provides detailed application notes and protocols for the use of 2-Naphthyl acetate as a substrate for the detection of lipase activity in Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
The principle of this method relies on the enzymatic hydrolysis of the substrate, this compound, by lipases present in the gel. This reaction releases 2-naphthol, which then couples with a diazonium salt, such as Fast Blue BB or Fast Blue B, to form an insoluble, colored precipitate at the site of enzyme activity.[1][2][3][4] This allows for the direct visualization of active lipase bands within the gel.
Data Presentation
The following table summarizes key quantitative data related to the detection of lipases using naphthyl acetate-based zymography, compiled from various studies.
| Parameter | Value(s) | Source(s) |
| Substrate Concentration | 1 mM (α-naphthyl acetate) | [5] |
| 75 µM (this compound) | ||
| Dye Concentration | 3 mM (Fast Blue dye) | |
| 0.12% (Fast Blue B, BB, RR) | ||
| Reported Molecular Weights of Detected Lipases | ~65 kDa, ~54 kDa, ~35 kDa, ~16 kDa, ~12 kDa | |
| Reported Detection Limit | Picogram levels (with modified zymography methods) |
Experimental Protocols
This section provides a detailed methodology for performing lipase detection in SDS-PAGE using this compound.
Materials and Reagents
-
SDS-PAGE reagents: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS
-
Sample buffer (non-reducing): Tris-HCl, SDS, glycerol, bromophenol blue
-
Running buffer: Tris, glycine, SDS
-
Lipase sample: Purified enzyme, cell lysate, or culture supernatant
-
Renaturation solution: 100 mM Phosphate buffer (pH 8.0) containing 0.5% (v/v) Triton X-100
-
Substrate solution: 1 mM this compound in a suitable solvent (e.g., ethanol or acetone). Note: Dissolving in ethanol may result in a lighter background.
-
Staining solution: 3 mM Fast Blue BB salt in 50 mM buffer solution
-
Deionized water
Protocol Steps
-
SDS-PAGE Gel Preparation:
-
Prepare a standard 12% resolving and 5% stacking polyacrylamide gel containing 1% SDS.
-
Do not add a substrate directly into the gel matrix.
-
-
Sample Preparation and Electrophoresis:
-
Mix the lipase-containing sample with a non-reducing sample buffer. Do not heat the sample, as this can irreversibly denature the enzyme.
-
Load the samples and appropriate molecular weight markers into the wells of the gel.
-
Perform electrophoresis at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.
-
-
Enzyme Renaturation:
-
After electrophoresis, carefully remove the gel from the glass plates.
-
Wash the gel twice with deionized water for 5 minutes each to remove residual electrophoresis buffer.
-
Incubate the gel in the renaturation solution (100 mM phosphate buffer, pH 8.0, with 0.5% Triton X-100) for 4 hours at 4°C with gentle agitation. This step is crucial for removing SDS and allowing the lipase to refold into its active conformation.
-
-
Activity Staining:
-
Decant the renaturation solution and rinse the gel briefly with deionized water.
-
Prepare the staining solution by dissolving this compound (to a final concentration of 1 mM) and Fast Blue BB salt (to a final concentration of 3 mM) in a 50 mM buffer solution (e.g., Tris-HCl, pH 7.5). Prepare this solution fresh just before use.
-
Incubate the gel in the staining solution at the optimal temperature for the lipase (e.g., 37°C) for up to 8 hours, or until distinct colored bands appear. The development of dark brown or purple precipitates indicates lipase activity.
-
For qualitative assessment, overnight incubation at room temperature can also be effective.
-
-
Documentation:
-
Photograph or scan the gel to document the results. The bands corresponding to active lipases will be visible against a lighter background.
-
Visualizations
Signaling Pathway and Reaction Mechanism
The following diagram illustrates the chemical reaction underlying the detection of lipase activity using this compound and Fast Blue BB.
Caption: Chemical reaction for lipase detection.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for lipase zymography.
Caption: Experimental workflow for lipase zymography.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No bands appear | Inactive enzyme (denatured by heat or reducing agents). Insufficient enzyme concentration. Incorrect pH or temperature for enzyme activity. | Ensure sample preparation is non-reducing and without heating. Concentrate the sample. Optimize the pH and temperature of the staining solution based on the known properties of the target lipase. |
| High background staining | Spontaneous hydrolysis of the substrate. Excess Fast Blue salt. Substrate dissolved in a solvent that causes precipitation. | Prepare staining solution fresh. Reduce the concentration of Fast Blue salt. Dissolve this compound in ethanol instead of acetone. Consider using Fast Blue B, which may produce a lighter background. |
| Diffuse or smeared bands | Incomplete renaturation. Overloading of the sample. Diffusion of the reaction product. | Increase the duration or number of washes during the renaturation step. Optimize the amount of protein loaded onto the gel. Stop the staining reaction as soon as clear bands are visible. |
| Bands appear in the negative control lane | Contamination of buffers or reagents with lipase activity. | Use fresh, high-purity reagents and dedicated labware. |
Conclusion
The use of this compound in SDS-PAGE zymography is a robust and effective method for the detection and characterization of lipases. This technique provides valuable information on the molecular weight and activity of lipases within complex biological samples. The detailed protocols and troubleshooting guide provided in these application notes are intended to assist researchers, scientists, and drug development professionals in successfully implementing this methodology in their laboratories. Careful optimization of the experimental conditions, particularly the renaturation and staining steps, is key to achieving sensitive and reproducible results.
References
Application Note & Protocol: Zymographic Analysis of Esterase and Lipase Activity Using 2-Naphthyl Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction Zymography is a powerful electrophoretic technique used to detect enzymatic activity in biological samples.[1] This method involves separating proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) under non-reducing conditions, which preserves the enzyme's tertiary structure and function. Following electrophoresis, the enzyme is renatured and incubated with a specific substrate. For the detection of hydrolytic enzymes like esterases and lipases, 2-Naphthyl acetate (also known as β-naphthyl acetate) serves as an effective chromogenic substrate.[2] Esterases and lipases are ubiquitous enzymes involved in various physiological and pathological processes, including metabolism and disease progression, making their detection critical in many areas of research.[3][4] This application note provides a detailed protocol for the preparation of this compound and its use in zymogram analysis to identify and characterize esterase and lipase activity.
Principle of the Method The detection of esterase or lipase activity using this compound is a two-step enzymatic and chemical process.
-
Enzymatic Hydrolysis : After separation by PAGE and renaturation, active esterase or lipase enzymes within the gel cleave the ester bond of the this compound substrate. This reaction releases 2-naphthol and acetic acid.[2]
-
Azo-Coupling Reaction : The liberated 2-naphthol immediately couples with a diazonium salt, such as Fast Blue B salt or Fast Red B, which is present in the incubation buffer. This coupling reaction forms an insoluble, colored azo dye that precipitates directly at the site of enzyme activity.
The result is the visualization of distinct, colored bands on the zymogram, corresponding to the molecular weight of the active enzyme.
Physicochemical and Handling Properties
All quantitative data regarding the primary substrate and its handling are summarized below for quick reference.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₀O₂ | |
| Molecular Weight | 186.21 g/mol | |
| Appearance | White to faint pink powder | |
| Melting Point | 67-70 °C | |
| Solubility | Ethanol: 50 mg/mL | |
| Storage Temperature | -20°C |
| CAS Number | 1523-11-1 | |
Experimental Protocols
This section provides detailed methodologies for reagent preparation and the zymographic workflow.
I. Reagents and Buffer Preparation
Successful zymography depends on the correct preparation of all solutions. It is recommended to prepare concentrated stock solutions and dilute them to working concentrations as needed.
Table 2: Reagent and Buffer Composition
| Solution | Component | Concentration | Preparation Instructions |
|---|---|---|---|
| 1.5 M Tris-HCl (pH 8.8) | Tris Base | 1.5 M | Dissolve 27.23 g of Tris base in 150 mL of deionized water. Adjust pH to 8.8 with HCl. Bring the final volume to 200 mL. |
| 0.5 M Tris-HCl (pH 6.8) | Tris Base | 0.5 M | Dissolve 6 g of Tris base in 100 mL of deionized water. Adjust pH to 6.8 with HCl. Bring the final volume to 100 mL. |
| 10% (w/v) SDS | Sodium Dodecyl Sulfate | 10% | Dissolve 10 g of SDS in 90 mL of deionized water. Gently heat to dissolve and bring the final volume to 100 mL. |
| 10% (w/v) APS | Ammonium Persulfate | 10% | Dissolve 1 g of APS in 10 mL of deionized water. Prepare fresh daily. |
| 2X Sample Buffer | 0.5 M Tris-HCl (pH 6.8) | 125 mM | Mix 2.5 mL of 0.5 M Tris-HCl (pH 6.8), 2.0 mL of glycerol, 4.0 mL of 10% SDS, and 1 mg of Bromophenol Blue. Add water to 10 mL. Do not add a reducing agent like β-mercaptoethanol or DTT. |
| 10X Running Buffer | Tris Base, Glycine, SDS | 250 mM Tris, 1.92 M Glycine, 1% SDS | Dissolve 30.3 g of Tris base, 144 g of glycine, and 10 g of SDS in deionized water to a final volume of 1 L. |
| Renaturation Buffer | Triton X-100, Tris-HCl | 2.5% (v/v) Triton X-100 in 50 mM Tris-HCl (pH 7.5) | Dilute Triton X-100 in 50 mM Tris-HCl buffer. |
| Substrate Stock (1%) | This compound | 10 mg/mL | Dissolve 100 mg of this compound in 10 mL of ethanol. Store at -20°C. Note: Using ethanol as the solvent is recommended as it produces a very light background, often eliminating the need for destaining. |
| Staining Buffer | Phosphate Buffer (pH 7.4), Fast Blue B Salt | 50 mM Phosphate, 1 mg/mL Fast Blue B | Prepare 50 mM phosphate buffer. Just before use, dissolve Fast Blue B salt directly into the buffer. |
II. Zymography Procedure
A. Gel Preparation (10% Polyacrylamide Gel)
-
Separating Gel (10 mL): In a beaker, mix 3.3 mL of 30% acrylamide/bis-acrylamide solution, 2.5 mL of 1.5 M Tris-HCl (pH 8.8), 4.0 mL of deionized water, and 100 µL of 10% SDS.
-
Initiate polymerization by adding 100 µL of 10% APS and 10 µL of TEMED. Immediately pour the gel between glass plates, leaving space for the stacking gel.
-
Overlay with water or isopropanol and allow it to polymerize for 30-45 minutes.
-
Stacking Gel (5 mL): Mix 0.83 mL of 30% acrylamide/bis-acrylamide, 1.25 mL of 0.5 M Tris-HCl (pH 6.8), 2.8 mL of deionized water, and 50 µL of 10% SDS.
-
Initiate polymerization by adding 50 µL of 10% APS and 5 µL of TEMED. Pour over the separating gel after removing the overlay, insert the comb, and let it polymerize for 30 minutes.
B. Sample Preparation and Electrophoresis
-
Prepare protein samples (e.g., cell lysates, tissue homogenates, conditioned media) and determine their protein concentration.
-
Mix samples with an equal volume of 2X Sample Buffer. Crucially, do not boil the samples or add reducing agents , as this would irreversibly denature the enzymes.
-
Load 10-20 µg of protein per lane into the gel.
-
Run the gel in 1X Running Buffer at 120 V at 4°C until the bromophenol blue dye front reaches the bottom of the gel.
C. Enzyme Renaturation
-
After electrophoresis, carefully remove the gel from the glass plates.
-
Wash the gel twice for 20 minutes each in Renaturation Buffer with gentle agitation at room temperature. This step removes the SDS and allows the enzymes to refold into their active conformation.
D. Staining for Enzyme Activity
-
Prepare the Staining Solution: For 50 mL of staining solution, add 50 mg of Fast Blue B Salt to 50 mL of 50 mM Phosphate Buffer (pH 7.4). Mix until dissolved.
-
Add 0.5 mL of the 1% this compound substrate stock solution to the staining buffer. Mix well. The solution should be prepared fresh and used immediately.
-
Incubate the renatured gel in the staining solution at 37°C for 15-60 minutes, or until bands appear. Protect the solution from light during incubation.
-
Bands of esterase/lipase activity will appear as colored precipitates (red-brown to black, depending on the diazonium salt used) against a clear background.
-
Stop the reaction by washing the gel extensively with deionized water. The gel can be photographed or scanned for documentation.
Visualizations
Biochemical Detection Pathway
The following diagram illustrates the two-step reaction that allows for the visualization of esterase activity.
Caption: Biochemical pathway for esterase detection.
Experimental Workflow
This flowchart provides a step-by-step overview of the entire zymography protocol.
Caption: Workflow for this compound zymography.
Troubleshooting Guide
Table 3: Common Issues and Solutions in Esterase Zymography
| Issue | Potential Cause | Recommended Solution | Reference |
|---|---|---|---|
| High Background Staining | Substrate solution prepared in acetone. | Prepare the this compound stock solution in ethanol. Ethanol results in a much clearer background. | |
| Spontaneous substrate degradation. | Prepare the staining solution immediately before use. Protect from light during incubation. | ||
| No or Weak Bands | Enzyme denatured. | Ensure samples were not boiled and no reducing agents were added to the sample buffer. | |
| Insufficient renaturation. | Increase the duration or number of washes with the Triton X-100 renaturation buffer. | ||
| Low enzyme concentration. | Increase the amount of protein loaded onto the gel. | ||
| Incorrect pH of buffer. | Verify the pH of the staining buffer, as enzyme activity is pH-dependent. | ||
| Smeared or Diffuse Bands | Protein overloading. | Reduce the amount of protein loaded per lane. |
| | Incomplete polymerization of the gel. | Ensure APS solution is fresh and appropriate amounts of APS/TEMED are used. | |
References
Application Notes and Protocols for Studying the Kinetics of 2-Naphthyl Acetate Hydrolysis by α-Chymotrypsin
Audience: Researchers, scientists, and drug development professionals.
Introduction: α-Chymotrypsin, a serine protease, serves as a crucial model enzyme in biochemical and pharmaceutical research for studying enzyme kinetics and inhibition. The hydrolysis of 2-naphthyl acetate by α-chymotrypsin is a classic enzyme kinetics experiment. This reaction proceeds via a Michaelis-Menten mechanism, and its progress can be conveniently monitored spectrophotometrically by measuring the formation of the product, 2-naphthol. These application notes provide a detailed protocol for determining the kinetic parameters of this reaction and offer insights into the effects of environmental factors, such as surfactants, on enzyme activity.
Data Presentation: Kinetic Parameters
The kinetic parameters of an enzymatic reaction, the Michaelis constant (Km) and the catalytic constant (kcat), provide valuable information about the enzyme's affinity for its substrate and its catalytic efficiency. The hydrolysis of this compound by α-chymotrypsin follows Michaelis-Menten kinetics.[1][2][3][4] The presence of surfactants can influence these parameters by interacting with the enzyme or partitioning the substrate.[1]
| Condition | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Aqueous Buffer (pH 7) | 0.15 | 0.28 | 1867 | |
| With DTAB (below cmc) | ~0.15 | ~0.28 | ~1867 | |
| With DTAB (above cmc) | Increased | No significant change | Decreased |
Note: The exact values for Km and kcat in the presence of DTAB above the critical micelle concentration (cmc) can vary depending on the surfactant concentration.
Experimental Protocols
This section outlines the detailed methodology for conducting the hydrolysis of this compound by α-chymotrypsin.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
This compound (substrate)
-
Tris-HCl buffer (10 mM, pH 7.0)
-
Dodecyltrimethylammonium bromide (DTAB, optional surfactant)
-
Spectrophotometer capable of measuring absorbance at 330 nm
-
Cuvettes
-
Pipettes
-
Stopwatch
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM Tris-HCl buffer solution and adjust the pH to 7.0.
-
Prepare a stock solution of α-chymotrypsin in the Tris-HCl buffer. The final concentration in the assay will typically be in the micromolar range.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) due to its low aqueous solubility. The final concentration of the organic solvent in the reaction mixture should be kept low to avoid affecting enzyme activity.
-
If studying the effect of surfactants, prepare a stock solution of DTAB in the Tris-HCl buffer.
-
-
Spectrophotometric Assay:
-
Set the spectrophotometer to measure absorbance at 330 nm, the wavelength at which the product, 2-naphthol, absorbs.
-
To a cuvette, add the Tris-HCl buffer and, if applicable, the desired concentration of DTAB.
-
Add the α-chymotrypsin solution to the cuvette and mix gently.
-
To initiate the reaction, add a small volume of the this compound stock solution to the cuvette, mix quickly, and start the stopwatch. The final substrate concentration should be varied to determine the kinetic parameters. Due to the low solubility of this compound, the concentration range is typically up to 0.2 mM.
-
Record the absorbance at 330 nm at regular time intervals (e.g., every 15-30 seconds) for a few minutes.
-
-
Data Analysis:
-
Calculate the concentration of 2-naphthol produced over time using its molar extinction coefficient (ε ≈ 1.53 x 10³ M⁻¹cm⁻¹ at 330 nm).
-
Determine the initial reaction velocity (V₀) from the initial linear portion of the plot of 2-naphthol concentration versus time.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
To determine the kinetic parameters, Km and Vmax (and subsequently kcat), fit the data to the Michaelis-Menten equation. A common method for this is to use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
The catalytic constant (kcat) can be calculated using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
-
Mandatory Visualizations
Caption: Enzymatic hydrolysis of this compound by α-chymotrypsin.
Caption: Experimental workflow for kinetic analysis.
References
Application of 2-Naphthyl Acetate in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthyl acetate is a versatile organic compound derived from 2-naphthol. It serves as a key intermediate and substrate in various organic transformations, finding applications in the synthesis of complex molecules, as a protecting group for hydroxyl functionalities, and as a substrate in enzymatic assays. This document provides detailed application notes and protocols for the use of this compound in organic synthesis, with a focus on methodologies relevant to research and drug development.
Synthesis of this compound
The most common and straightforward application of this compound is its synthesis from 2-naphthol. This transformation is often a necessary first step to introduce the acetate group for subsequent reactions or for the protection of the phenolic hydroxyl group.
Nickel-Catalyzed Acetylation of 2-Naphthol[1][2][3]
An environmentally friendly and efficient method for the synthesis of this compound involves the use of nickel catalysts. This protocol avoids the use of stoichiometric amounts of Lewis acids, which are common in traditional acetylation reactions.[1][2]
Experimental Protocol:
-
To a solution of 2-Naphthol (2.0 mmol) in acetonitrile (10.0 mL), add the nickel catalyst (30 mg).
-
Slowly add acetic acid (1.5 mmol) to the mixture at room temperature over a period of 5 minutes.
-
Reflux the reaction mixture, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding de-ionized water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Data Presentation:
| Catalyst | Acylating Agent | Catalyst Amount (mg) | Conversion (%) |
| Ni(NO₃)₂ | Acetic Acid | 20 | 70 |
| Ni(NO₃)₂ | Acetic Acid | 30 | 90 |
| Ni(NO₃)₂ | Acetic Acid | 35 | 80 |
| Ni(NO₃)₂ | Acetic Anhydride | 30 | 35 |
| Ni(NO₃)₂ | Acetic Anhydride | 40 | 45 |
| Ni(NO₃)₂ | Acetyl Chloride | 35 | 60 |
| NiSO₄ | Acetyl Chloride | 35 | 40 |
| NiSO₄ | Acetyl Chloride | 40 | 65 |
| Ni(OAc)₂ | Acetic Anhydride | 35 | No Reaction |
Table 1: Nickel-catalyzed acetylation of 2-Naphthol. Data sourced from Rahman et al. (2017).
Classical Acetylation using Acetic Anhydride
A traditional and reliable method for the preparation of this compound involves the use of acetic anhydride in an alkaline solution.
Experimental Protocol:
-
Dissolve 1 gram of pure 2-naphthol in 5 ml of 10% sodium hydroxide solution.
-
Add 10 grams of crushed ice to the solution.
-
Add 1.1 ml of acetic anhydride to the mixture.
-
Stir the mixture vigorously for 10-15 minutes. This compound will separate as colorless crystals.
-
Filter the crystals and wash with water.
-
The crude product can be recrystallized from petroleum ether to yield pure this compound.
Fries and Photo-Fries Rearrangement
The Fries rearrangement and its photochemical counterpart, the photo-Fries rearrangement, are important reactions for the synthesis of hydroxyaryl ketones. This compound is a common substrate for these reactions, yielding valuable 1-acetyl-2-naphthol derivatives.
Fries Rearrangement of this compound
The Lewis acid-catalyzed Fries rearrangement of this compound leads to the migration of the acetyl group to the 1-position of the naphthalene ring.
Experimental Protocol:
-
In a 100 ml round bottom flask, combine this compound (2 gm), anhydrous AlCl₃ (3 gm), and nitrobenzene (5 ml).
-
Heat the mixture on a water bath at 100°C for 2 hours.
-
Cool the reaction mixture and dissolve it in water.
-
Perform steam distillation on the mixture to isolate the product, 1-acetyl-2-naphthol.
Photo-Fries Rearrangement of this compound
The photo-Fries rearrangement offers an alternative, catalyst-free method to achieve the same transformation using UV light. This reaction proceeds through a radical mechanism and is predominantly an intramolecular process.
Experimental Protocol:
-
Dissolve this compound (0.4 gm) in 75 ml of methanol.
-
Irradiate the solution under a nitrogen atmosphere using a 125 W UV lamp (200–380 nm) for 6 hours.
-
After irradiation, remove the methanol under reduced pressure.
-
Separate the product, 1-acetyl-2-naphthol, by column chromatography using silica gel.
Caption: Fries Rearrangement of this compound.
Caption: Photo-Fries Rearrangement of this compound.
This compound as a Protecting Group for Hydroxyls
The acetate group can serve as a protecting group for the phenolic hydroxyl of 2-naphthol. Its introduction and removal under specific conditions make it a useful tool in multi-step synthesis.
Protection of 2-Naphthol
The synthesis protocols described in section 1 can be utilized for the protection of the hydroxyl group of 2-naphthol as an acetate ester.
Deprotection of this compound
Selective deprotection of the acetate group in the presence of other esters can be achieved under non-hydrolytic conditions.
Experimental Protocol for Selective Deprotection:
-
In a suitable flask, a mixture of this compound (2.5 mmol), thiophenol (2.5 mmol), and K₂CO₃ (0.125 mmol, 5 mol %) in NMP (2.5 mL) is prepared.
-
The mixture is heated under reflux for 15 minutes under a nitrogen atmosphere.
-
The cooled reaction mixture is worked up by standard procedures to isolate the deprotected 2-naphthol.
Application in Cross-Coupling Reactions (Context and Limitations)
While this compound itself is generally not a suitable substrate for common palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, or Sonogashira, it is important for researchers to understand why. These reactions typically require a good leaving group, such as a halide (Br, I) or a triflate (OTf), on the aromatic ring. The acetate group is a poor leaving group under these conditions.
For researchers aiming to perform cross-coupling reactions on the naphthalene scaffold, the synthetic strategy should involve the use of a halo- or triflate-substituted naphthalene derivative. 2-Naphthol, the precursor to this compound, can be converted to such derivatives.
Caption: General strategy for cross-coupling reactions involving the 2-naphthyl moiety.
Use as an Esterase Substrate
This compound is widely used as a substrate in biochemical assays to detect and quantify esterase activity. The enzymatic hydrolysis of this compound releases 2-naphthol, which can then be detected, often by coupling with a diazonium salt to produce a colored azo dye.
Conclusion
This compound is a valuable compound in organic synthesis with well-established applications. Its primary roles include being a key intermediate in the synthesis of 1-acetyl-2-naphthol via Fries and photo-Fries rearrangements, a protecting group for the hydroxyl functionality of 2-naphthol, and a substrate for enzymatic assays. While not a direct participant in modern cross-coupling reactions due to the poor leaving group ability of the acetate moiety, its precursor, 2-naphthol, provides a gateway to the necessary substrates for these powerful transformations. The protocols and data presented herein offer a comprehensive guide for the effective utilization of this compound in a research and development setting.
References
Application Notes and Protocols for the Colorimetric Assay of Acid Alpha-Naphthyl Acetate Esterase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the colorimetric assay of acid alpha-naphthyl acetate esterase (ANAE). This non-specific esterase assay is a valuable tool in various research and development areas, including cell biology, toxicology, and drug discovery. The protocols cover both qualitative cytochemical staining for cellular localization of the enzyme and quantitative spectrophotometric analysis of enzyme activity.
Introduction
Acid alpha-naphthyl acetate esterase (ANAE) is a type of non-specific esterase that catalyzes the hydrolysis of alpha-naphthyl acetate. The colorimetric assay for ANAE is based on the enzymatic cleavage of the alpha-naphthyl acetate substrate to produce alpha-naphthol. The released alpha-naphthol then couples with a diazonium salt, such as Fast Blue BB or Fast Red TR, to form a colored precipitate or a soluble colored complex that can be visualized or quantified.
This assay is widely used for:
-
Cell identification and differentiation: Particularly in hematology to distinguish monocytes and T-lymphocytes from other cell types.
-
Enzyme kinetics studies: To determine kinetic parameters such as Kₘ and Vₘₐₓ.
-
Drug screening and development: To assess the effect of compounds on esterase activity, which can be relevant for prodrug activation or toxicity studies.
Principle of the Assay
The fundamental principle of the ANAE colorimetric assay involves a two-step reaction:
-
Enzymatic Hydrolysis: Acid alpha-naphthyl acetate esterase hydrolyzes the substrate, alpha-naphthyl acetate, into alpha-naphthol and acetic acid.
-
Colorimetric Reaction: The resulting alpha-naphthol immediately couples with a diazonium salt present in the reaction mixture to form a distinctly colored azo dye.[1][2] The intensity of the color is directly proportional to the amount of alpha-naphthol produced, which in turn reflects the ANAE activity.
The reaction can be stopped at a specific time point for endpoint analysis, or the color formation can be monitored kinetically.
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated using the spectrophotometric ANAE assay.
Table 1: Example of an Alpha-Naphthol Standard Curve
| α-Naphthol Concentration (µM) | Absorbance at 570 nm (Corrected) |
| 0 | 0.000 |
| 10 | 0.125 |
| 20 | 0.250 |
| 40 | 0.500 |
| 60 | 0.750 |
| 80 | 1.000 |
| 100 | 1.250 |
Table 2: Example of ANAE Enzyme Kinetics Data
| Substrate Concentration (α-Naphthyl Acetate, mM) | Initial Reaction Velocity (µmol/min/mg protein) |
| 0.1 | 5.2 |
| 0.2 | 9.1 |
| 0.4 | 14.3 |
| 0.8 | 20.0 |
| 1.6 | 25.0 |
| 3.2 | 28.6 |
| 6.4 | 30.8 |
Experimental Protocols
Qualitative Cytochemical Staining for ANAE Activity
This protocol is designed for the visualization of ANAE activity in cell smears or tissue sections.
Materials:
-
Fixative solution (e.g., citrate-acetone-formaldehyde)
-
Phosphate buffer (pH 5.8)
-
Alpha-naphthyl acetate solution
-
Diazonium salt solution (e.g., Fast Blue BB salt)
-
Counterstain (e.g., Hematoxylin or Methyl Green)
-
Microscope slides with cell smears or tissue sections
-
Coplin jars or staining dishes
-
Microscope
Procedure:
-
Fixation: Fix the air-dried cell smears or cryostat sections in the fixative solution for 30-60 seconds.
-
Rinsing: Rinse the slides thoroughly with deionized water and allow them to air dry.
-
Incubation: Prepare the incubation mixture by dissolving the diazonium salt in the phosphate buffer and then adding the alpha-naphthyl acetate solution. Incubate the slides in this mixture at 37°C for 30-60 minutes in the dark.
-
Rinsing: Rinse the slides with deionized water.
-
Counterstaining: Counterstain the slides with Hematoxylin or Methyl Green for 1-2 minutes to visualize the cell nuclei.
-
Rinsing and Mounting: Rinse the slides with deionized water, allow them to dry, and mount with a coverslip using an appropriate mounting medium.
-
Microscopic Examination: Observe the slides under a light microscope. Sites of ANAE activity will appear as reddish-brown granular deposits.
Quantitative Spectrophotometric Assay of ANAE Activity
This protocol is suitable for quantifying ANAE activity in cell lysates or purified enzyme preparations using a microplate reader.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 570 nm
-
Phosphate buffer (pH 5.8)
-
Alpha-naphthyl acetate solution (substrate)
-
Fast Blue BB salt solution
-
Triton X-100 or other suitable detergent for cell lysis
-
Cell lysate or purified enzyme sample
-
Alpha-naphthol (for standard curve)
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of alpha-naphthol in a suitable solvent (e.g., ethanol).
-
Create a series of dilutions of the alpha-naphthol stock solution in the phosphate buffer to generate a standard curve (e.g., 0-100 µM).
-
Add 50 µL of each standard dilution to separate wells of the 96-well plate.
-
Add 50 µL of the Fast Blue BB salt solution to each well containing the standards.
-
Incubate for 15 minutes at room temperature in the dark.
-
Measure the absorbance at 570 nm.
-
-
Enzyme Reaction:
-
In separate wells of the 96-well plate, add 20 µL of cell lysate or purified enzyme.
-
Prepare a reaction mixture containing phosphate buffer, alpha-naphthyl acetate, and Fast Blue BB salt.
-
Initiate the reaction by adding 180 µL of the reaction mixture to each well containing the enzyme sample.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., 10% SDS) or by measuring the absorbance immediately.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the absorbance of a blank control (containing no enzyme) from all readings.
-
Plot the absorbance of the alpha-naphthol standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of alpha-naphthol produced in the enzyme reactions.
-
Calculate the ANAE activity, typically expressed as µmol of product formed per minute per mg of protein.
-
Visualizations
Caption: Principle of the ANAE colorimetric assay.
Caption: Workflow for the quantitative ANAE assay.
References
Application Notes: Practical Applications of 2-Naphthyl Acetate in Enzyme Studies
Introduction
2-Naphthyl acetate is a versatile substrate widely employed in biochemical and clinical research for the detection and characterization of a variety of hydrolytic enzymes.[1] Its utility stems from the enzymatic hydrolysis of its ester bond, which releases 2-naphthol (β-naphthol). The liberated 2-naphthol can be quantified using either colorimetric or fluorometric methods, offering flexibility and high sensitivity for enzyme activity assays.[1][2] This document provides detailed application notes and protocols for the use of this compound in the study of key enzymes such as esterases, lipases, and chymotrypsin.
Principle of Detection
The fundamental principle behind assays using this compound is the enzyme-catalyzed hydrolysis of the substrate to produce 2-naphthol and acetic acid.[1] The rate of 2-naphthol production is directly proportional to the enzyme's activity under specific conditions. Two primary methods are used for the detection of 2-naphthol:
-
Colorimetric Detection: In this method, the 2-naphthol produced reacts with a diazonium salt, such as Fast Blue B or Fast Garnet GBC, to form a distinctly colored azo dye.[1] The intensity of the color, which can be measured spectrophotometrically, corresponds to the amount of 2-naphthol released. This method is robust and suitable for various formats, including microplate assays and histochemical staining.
-
Fluorometric Detection: 2-Naphthol is an intrinsically fluorescent molecule. Its fluorescence can be measured to provide a highly sensitive quantification of enzyme activity. This method is particularly advantageous for detecting low levels of enzyme activity. The excitation and emission maxima of 2-naphthol are approximately 331 nm and 354 nm, respectively.
Enzymatic Reaction and Detection Workflow
The general workflow for an enzyme assay using this compound involves the enzymatic reaction followed by a detection step.
Application 1: Esterase Activity Assay
This compound is a broad-spectrum substrate for various esterases, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and non-specific carboxylesterases. These assays are crucial for inhibitor screening, toxicological studies, and diagnostics.
Quantitative Data Summary: Esterase Assays
| Parameter | Acetylcholinesterase (AChE) Assay | Non-specific Esterase Staining |
| Enzyme Source | Purified AChE, cell lysates, hemolysate | Cell lysates, tissue homogenates, serum |
| Substrate | 1-Naphthyl acetate or this compound | α- or β-Naphthyl acetate |
| Substrate Conc. | Typically 100 µM - 1 mM | 75 µM - 1 mM for in-gel staining |
| Detection Method | Colorimetric (Fast Blue B or RR salt) | Colorimetric (Fast Blue B or Fast Red B) |
| Wavelength | ~560 nm | Visual (in-gel) |
| Key Application | Inhibitor screening, organophosphate detection | Zymography, activity profiling |
Experimental Protocol: Colorimetric AChE Inhibition Assay (Microplate Format)
This protocol is adapted for screening AChE inhibitors.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8.
-
AChE Solution: Prepare a working solution of AChE in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 15 minutes.
-
Substrate Solution: Prepare a 10 mM stock solution of this compound in ethanol or DMSO.
-
Inhibitor Solutions: Dissolve test compounds in a suitable solvent (e.g., DMSO) at various concentrations.
-
Color Reagent: Prepare a solution of Fast Blue B salt at 1 mg/mL in distilled water immediately before use.
2. Assay Procedure:
-
Add 20 µL of inhibitor or vehicle control to the wells of a 96-well microplate.
-
Add 140 µL of Assay Buffer to each well.
-
Add 20 µL of the AChE solution to each well and incubate for 10 minutes at 37°C to allow for inhibitor-enzyme interaction.
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Initiate the enzymatic reaction by adding 20 µL of the this compound substrate solution to each well.
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Incubate the plate at 37°C for 15-30 minutes, protected from light.
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Stop the reaction and develop the color by adding 20 µL of the Fast Blue B salt solution.
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Allow the color to develop for 5-10 minutes at room temperature.
-
Measure the absorbance at a suitable wavelength (typically around 560 nm) using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100.
-
Plot the % Inhibition against the inhibitor concentration to determine the IC50 value.
Application 2: Lipase Activity Assay
This compound can be used as a substrate to measure lipase activity, particularly in zymography (in-gel activity staining) and on solid supports like paper-based assays.
Quantitative Data Summary: Lipase Assays
| Parameter | In-Gel Lipase Activity (Zymogram) | Paper-Based Lipase Assay |
| Enzyme Source | Tissue extracts, microbial cultures | Purified lipase, biological fluids |
| Substrate | This compound | This compound |
| Detection Method | Colorimetric (Fast Blue B) | Colorimetric (Fast Blue B) |
| Key Application | Identifying lipase isoforms, molecular weight determination | Rapid screening of lipase activity/inhibitors |
Experimental Protocol: In-Gel Lipase Activity Staining (Zymography)
This protocol is used to detect lipase activity directly within a polyacrylamide gel following electrophoresis.
1. Reagent Preparation:
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Gel System: Prepare a native polyacrylamide gel. Do not include SDS in the running buffer or gel if it irreversibly denatures the lipase of interest.
-
Substrate Solution: Dissolve this compound in ethanol to make a stock solution (e.g., 10 mg/mL).
-
Staining Buffer: 50 mM Tris-HCl, pH 7.4.
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Color Reagent: Fast Blue B salt.
2. Assay Procedure:
-
Perform native PAGE with the lipase-containing samples.
-
After electrophoresis, gently wash the gel with distilled water.
-
Equilibrate the gel by incubating it in Staining Buffer for 20-30 minutes at room temperature with gentle agitation.
-
Prepare the staining solution by adding the this compound stock solution and Fast Blue B salt to the Staining Buffer. A typical final concentration is 0.1 mg/mL for each. The solution may become cloudy.
-
Incubate the gel in the staining solution at 37°C, protected from light.
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Monitor the gel for the appearance of purple/dark bands, which indicate zones of lipase activity. These bands typically appear within 30-60 minutes.
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Once the desired band intensity is achieved, stop the reaction by washing the gel extensively with distilled water.
-
The gel can be photographed or scanned for documentation.
Application 3: Chymotrypsin Activity and Kinetics
The hydrolysis of this compound by proteases like α-chymotrypsin has been studied to understand enzyme kinetics. While other substrates might be more specific, this compound provides a useful tool for kinetic analysis.
Quantitative Data Summary: Chymotrypsin Assay
| Parameter | Kinetic Analysis of α-Chymotrypsin |
| Enzyme Source | Purified α-Chymotrypsin |
| Substrate | This compound |
| Detection Method | Spectrophotometric (monitoring 2-naphthol absorbance) |
| Wavelength | ~328 nm |
| Kinetic Constants | Michaelis-Menten kinetics are followed. Km and kcat can be determined. |
Experimental Protocol: Kinetic Analysis of α-Chymotrypsin
This protocol allows for the determination of Michaelis-Menten kinetic parameters.
1. Reagent Preparation:
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Assay Buffer: 10 mM Phosphate Buffered Saline (PBS), pH 7.3.
-
α-Chymotrypsin Stock Solution: Prepare a concentrated stock solution of α-chymotrypsin in a suitable buffer and determine its exact concentration.
-
Substrate Stock Solution: Prepare a stock solution of this compound (2-NA) in a minimal amount of a water-miscible organic solvent (e.g., methanol or DMSO).
-
Substrate Working Solutions: Prepare a series of dilutions of the 2-NA stock solution in the Assay Buffer to achieve a range of final concentrations for the assay.
2. Assay Procedure:
-
Set up a spectrophotometer to measure absorbance at 328 nm and maintain a constant temperature (e.g., 25°C).
-
To a quartz cuvette, add the Assay Buffer and the desired volume of a substrate working solution.
-
Allow the solution to equilibrate to the set temperature.
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Initiate the reaction by adding a small volume of the α-chymotrypsin solution to the cuvette and mix quickly.
-
Immediately start recording the increase in absorbance at 328 nm as a function of time.
-
Record the data for several minutes, ensuring the initial linear portion of the reaction curve is captured.
-
Repeat the measurement for each substrate concentration.
3. Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the slope of the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Convert absorbance units to molar concentration using the molar extinction coefficient of 2-naphthol under the assay conditions.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression, or use a linear transformation (e.g., Lineweaver-Burk plot) to determine the Vmax and Km values.
Logical Relationship for Kinetic Analysis
The relationship between substrate concentration and reaction velocity in a typical enzyme kinetic study follows the Michaelis-Menten model.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Naphthyl Acetate with Nickel Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nickel-catalyzed synthesis of 2-Naphthyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using a nickel catalyst for the synthesis of this compound?
A1: Nickel catalysts offer an efficient, selective, and simple route for the synthesis of this compound.[1][2] Key advantages include short reaction times and high chemoselectivity for the desired O-acylated product.[1][2] Furthermore, certain nickel catalysts, like nickel nitrate, do not require additional additives to enhance the reaction, simplifying the experimental setup.[1]
Q2: Which nickel catalyst is most effective for this synthesis?
A2: Studies have shown that among various nickel salts, nickel nitrate exhibits the best catalytic performance for the acetylation of 2-naphthol, affording moderate to excellent yields of this compound.
Q3: What is the recommended acetylating agent?
A3: While acetic anhydride and acetyl chloride can be used, acetic acid has been identified as the most effective acetylating agent in combination with a nickel nitrate catalyst under reflux conditions.
Q4: Can a heterogeneous nickel catalyst be used?
A4: Yes, a 10% Nickel on Silica (Ni/SiO2) catalyst has been shown to be effective for the acetylation of naphthols and phenols. This heterogeneous catalyst offers the advantage of being reusable for multiple cycles without a significant loss of activity.
Q5: What is a typical work-up procedure for this reaction?
A5: A standard work-up involves quenching the reaction mixture with deionized water, followed by extraction with an organic solvent such as ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product can be further purified by column chromatography.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: The nickel catalyst may not be active due to improper storage or handling. | Ensure the catalyst is of high purity and handled under appropriate conditions to prevent deactivation. For heterogeneous catalysts like Ni/SiO2, ensure proper preparation and activation. |
| Suboptimal Catalyst Loading: The amount of catalyst may be insufficient or excessive. | Optimize the catalyst loading. For nickel nitrate, 30mg for a 2.0 mmol scale reaction has been shown to be effective. Increasing the catalyst amount beyond the optimum may lead to reduced conversion. | |
| Incorrect Acetylating Agent: The chosen acetylating agent may not be optimal for the specific nickel catalyst. | With nickel nitrate, acetic acid is the preferred acetylating agent. Acetic anhydride has been shown to give lower conversions with this catalyst. | |
| Presence of Water: Traditional acetylation reactions can be sensitive to water, which can hydrolyze the acetylating agent and deactivate the catalyst. | Although some nickel-catalyzed reactions can tolerate water, it is good practice to use anhydrous solvents and reagents, especially when using acetyl chloride or acetic anhydride. | |
| Formation of Side Products (e.g., C-acylation) | Reaction Conditions Favoring C-acylation: Phenols are bidentate nucleophiles and can undergo C-acylation (a Friedel-Crafts reaction) in addition to the desired O-acylation. | O-acylation is kinetically favored. To promote O-acylation, avoid strong Lewis acids like AlCl3, which favor the thermodynamically more stable C-acylated product. Nickel catalysts generally favor O-acylation. |
| Catalyst Deactivation | Interaction with Support or Impurities: For supported catalysts, the active nickel component can interact with hydroxyl groups on the support surface, leading to inactive species. | Modifying the support surface can help mitigate this interaction. For homogeneous catalysts, ensure the purity of all reactants and solvents. |
| Sintering or Leaching: At high temperatures, metal particles on a support can sinter, reducing the active surface area. Leaching of the active metal into the solution can also occur. | Operate at the lowest effective temperature. For Ni/SiO2, reflux conditions in acetonitrile are suitable. | |
| Difficulty in Product Purification | Incomplete Reaction: The presence of unreacted 2-naphthol can complicate purification. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. |
| Formation of Closely Eluting Impurities: Side products may have similar polarities to the desired product. | Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization from a suitable solvent like petroleum ether can also be an effective purification method. |
Experimental Protocols
Synthesis of this compound using Homogeneous Nickel Nitrate Catalyst
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Materials:
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2-Naphthol (2.0 mmol)
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Nickel nitrate (Ni(NO₃)₂, 30 mg)
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Acetic acid (1.5 mmol)
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Acetonitrile (10.0 mL)
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Ethyl acetate
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Deionized water
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Anhydrous sodium sulfate
-
-
Procedure:
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Dissolve 2-Naphthol in 10.0 mL of acetonitrile in a round-bottom flask.
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Add the nickel nitrate catalyst to the solution.
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Slowly add acetic acid to the mixture at room temperature over a period of 5 minutes.
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Reflux the reaction mixture, monitoring the progress by TLC until all the starting material is consumed.
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Cool the reaction mixture to room temperature and quench by adding deionized water.
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Extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate.
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Evaporate the solvent under reduced pressure to obtain the crude product.
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Purify the crude this compound using column chromatography.
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Synthesis of this compound using Heterogeneous Ni/SiO₂ Catalyst
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Materials:
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2-Naphthol (2.0 mmol)
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10% Ni/SiO₂ catalyst (500 mg)
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Acetic anhydride (1.5 mmol)
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Acetonitrile (10.0 mL)
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Ethyl acetate
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Deionized water
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Anhydrous sodium sulfate
-
-
Procedure:
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To a solution of 2-Naphthol in 10.0 mL of acetonitrile, add the 10% Ni/SiO₂ catalyst.
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Slowly add acetic anhydride at room temperature over 5 minutes.
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Reflux the reaction mixture and monitor its progress by TLC.
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Upon completion, cool the mixture and separate the catalyst by filtration.
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Quench the filtrate with deionized water and extract with ethyl acetate.
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Dry the organic layer with anhydrous sodium sulfate and remove the solvent under reduced pressure.
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Purify the product by column chromatography.
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Data Presentation
Table 1: Effect of Different Nickel Catalysts on the Acetylation of 2-Naphthol
| Catalyst (30mg) | Acetylating Agent | Conversion (%) |
| Ni(NO₃)₂ | Acetic Acid | 90 |
| NiSO₄ | Acetyl Chloride | 80 |
| Ni(OAc)₂ | Acetic Anhydride | No Reaction |
Data sourced from Rahman et al., 2017.
Table 2: Optimization of Nickel Nitrate Catalyst Loading
| Catalyst Amount (mg) | Acetylating Agent | Conversion (%) |
| 20 | Acetic Acid | 70 |
| 30 | Acetic Acid | 90 |
| 35 | Acetic Acid | 80 |
Data sourced from Rahman et al., 2017.
Visualizations
Caption: Experimental workflow for the nickel-catalyzed synthesis of this compound.
Caption: Troubleshooting guide for low conversion in this compound synthesis.
References
Technical Support Center: Synthesis of 2-Naphthyl Acetate
Welcome to the technical support center for the synthesis of 2-Naphthyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing experimental outcomes. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve your synthesis yield.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis of this compound via the acetylation of 2-naphthol.
Q1: Why is my yield of this compound consistently low?
A1: Low yields can arise from several factors:
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Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, suboptimal temperature, or an inadequate amount of the acetylating agent. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to ensure the complete consumption of the 2-naphthol starting material.
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Hydrolysis of Acetylating Agent: Acetylating agents, particularly acetic anhydride and acetyl chloride, are highly susceptible to moisture. Any water present in the reagents or glassware will hydrolyze the agent, reducing its effective concentration and leading to lower yields. Ensure all glassware is thoroughly dried and use anhydrous solvents where applicable.
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Suboptimal Catalyst Loading: The amount and type of catalyst can significantly impact the reaction rate and yield. For instance, studies have shown that both too little and too much catalyst can lead to reduced conversions.[1][2] It is essential to use the optimal catalytic amount as determined by literature procedures.
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Side Reactions: Although the O-acetylation of 2-naphthol is generally efficient, side reactions can occur, consuming starting material and reducing the yield of the desired product.
Q2: My reaction seems to have stalled. How can I resolve this?
A2: A stalled reaction often points to the deactivation of a key reagent.
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Check Reagent Purity: Ensure the 2-naphthol and acetylating agent are pure. Impurities in the 2-naphthol can interfere with the reaction.
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Verify Catalyst Activity: If using a catalyst, its activity may be compromised. For instance, some Lewis acid catalysts are sensitive to water.[1]
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Re-evaluate Stoichiometry: Double-check the molar ratios of your reactants. An insufficient amount of the acetylating agent is a common reason for incomplete conversion. Using an excess of the acetylating agent can often drive the reaction to completion.[3]
Q3: I'm having difficulty purifying the final product. What are the best practices?
A3: Purification is critical for obtaining high-purity this compound.
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Initial Work-up: After the reaction, a proper aqueous work-up is essential. Quenching the reaction with water and subsequent extraction into an organic solvent (like ethyl acetate) helps remove water-soluble impurities and unreacted reagents.[1]
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Recrystallization: This is a highly effective method for purifying the crude product. Petroleum ether or ethanol are commonly used solvents for recrystallization, yielding colorless crystals of this compound upon cooling.
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Column Chromatography: For very high purity requirements or to separate closely related impurities, column chromatography using silica gel is an effective technique.
Q4: What are the key differences between using acetic anhydride and acetic acid as the acetylating agent?
A4: Acetic anhydride is generally more reactive than acetic acid and often gives better and faster yields of this compound. However, research has shown that with the right catalyst, such as nickel nitrate, acetic acid can be a very effective and environmentally preferable acetylating agent, producing water as the only by-product. The choice depends on the specific protocol, desired reaction time, and environmental considerations.
Optimization of Reaction Conditions
The yield of this compound is highly dependent on the specific reagents and conditions used. The following table summarizes quantitative data from a study optimizing the reaction using various nickel catalysts and acetylating agents.
| Catalyst (Amount) | Acetylating Agent | Conversion (%) |
| NiNO₃ (20 mg) | Acetic Acid | 70% |
| NiNO₃ (30 mg) | Acetic Acid | 90% |
| NiNO₃ (35 mg) | Acetic Acid | 80% |
| NiNO₃ (30 mg) | Acetic Anhydride | 35% |
| NiNO₃ (40 mg) | Acetic Anhydride | 45% |
| Ni(OAc)₂ (35 mg) | Acetic Anhydride | No Reaction |
| NiSO₄ (35 mg) | Acetyl Chloride | 40% |
| NiSO₄ (30 mg) | Acetyl Chloride | 80% |
| Data sourced from a study on the selective acetylation of 2-Naphthol. The reaction was performed with 2.0 mmol of 2-Naphthol in 10.0 mL of acetonitrile under reflux. |
Experimental Protocols
Below are two detailed methodologies for the synthesis of this compound.
Protocol 1: Catalytic Synthesis using Nickel Nitrate
This protocol describes an environmentally friendly method using a catalytic amount of nickel nitrate.
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Reaction Setup: In a round-bottom flask, dissolve 2-Naphthol (2.0 mmol) in 10.0 mL of acetonitrile.
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Catalyst Addition: Add the nickel nitrate catalyst (30 mg) to the solution.
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Reagent Addition: Slowly add acetic acid (1.5 mmol) to the mixture at room temperature over a period of 5 minutes.
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Reaction: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC) until all the 2-naphthol has been consumed.
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Work-up: Cool the mixture to room temperature and quench the reaction by adding de-ionized water.
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Extraction: Extract the product into ethyl acetate.
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Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude this compound using column chromatography to afford the pure product.
Protocol 2: Synthesis using Acetic Anhydride and Base
This is a classic method that yields solid product directly from the reaction mixture.
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Reaction Setup: In a suitable flask, dissolve 1.0 g of pure 2-naphthol in 5 mL of 10% aqueous sodium hydroxide solution.
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Cooling: Add 10 g of crushed ice to the mixture to lower the temperature.
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Reagent Addition: Add 1.1 mL of acetic anhydride to the cooled mixture.
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Reaction: Stopper the flask and shake the mixture vigorously for 10-15 minutes. The this compound product will separate as colorless crystals.
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Isolation: Filter the solid product using suction filtration and wash the crystals thoroughly with cold water.
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Purification: Recrystallize the crude product from petroleum ether to obtain pure, colorless crystals of this compound.
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and a troubleshooting decision process.
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
effect of acetone versus ethanol on beta-naphthyl acetate staining
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of acetone and ethanol in beta-naphthyl acetate staining for the detection of esterase activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference in performance between using acetone and ethanol as a solvent for beta-naphthyl acetate?
When used as a solvent for the beta-naphthyl acetate substrate in gel-based esterase activity assays, acetone has been observed to produce a dark background, which may necessitate a destaining step.[1] In contrast, using ethanol as the solvent results in a significantly lighter or no background staining, providing a clearer visualization of specific esterase activity bands.[1][2]
Q2: How do acetone and ethanol compare as fixatives for preserving esterase activity in tissue and cell samples?
Both acetone and ethanol are precipitating fixatives that work by dehydrating the tissue and denaturing proteins.[3] They are known to be effective in preserving enzyme activity, making them suitable for histochemical staining of enzymes like esterases. However, there are some key differences:
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Acetone: It is a rapid and effective fixative for preserving enzyme activity, often used at cold temperatures (4°C). However, it can be harsh on tissue morphology, potentially causing shrinkage and brittleness.
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Ethanol: Ethanol is also a good preservative of enzyme activity and may be less disruptive to cellular morphology than acetone. It is often used in combination with other reagents in fixative solutions.
The choice between acetone and ethanol as a fixative will depend on the specific requirements of the experiment, balancing the need for optimal enzyme preservation with the desired quality of morphological detail.
Q3: Can the choice of solvent for the beta-naphthyl acetate substrate affect the quantitative analysis of esterase activity?
Yes, the choice of solvent can significantly impact the background and, therefore, the quantification of esterase activity, particularly in gel-based assays. The high background associated with acetone can interfere with accurate densitometric analysis of the specific enzyme bands. Using ethanol is recommended for a lower background, which is a prerequisite for reliable quantitative comparisons.
Troubleshooting Guides
Issue 1: High Background Staining
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Symptom: The entire gel or tissue section appears dark, obscuring the specific staining of esterase activity.
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Probable Cause: If you are using acetone to dissolve the beta-naphthyl acetate substrate, this is a likely cause of the high background.
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Solution:
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Switch to Ethanol: Prepare the beta-naphthyl acetate solution using ethanol instead of acetone. This has been shown to significantly reduce background staining.
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Destaining: If using acetone is unavoidable, a destaining step may be required after the initial staining procedure.
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Washing: Ensure adequate washing steps after incubation with the substrate to remove excess reagents.
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Issue 2: Weak or No Staining
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Symptom: No visible staining or very faint staining at the sites of expected esterase activity.
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Probable Causes:
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Inactive Enzyme: The esterase enzyme may have been inactivated during sample preparation or fixation.
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Improper Reagent Preparation: The substrate or diazonium salt solution may have been prepared incorrectly or has degraded.
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-
Solutions:
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Fixation: If using a harsh fixation protocol, consider switching to a milder method. Cold acetone or ethanol-based fixatives are generally good for preserving enzyme activity. Ensure the fixation time is appropriate.
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Fresh Reagents: Prepare fresh beta-naphthyl acetate and diazonium salt solutions immediately before use.
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pH of Buffer: Verify that the pH of the incubation buffer is optimal for the esterase being studied.
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Issue 3: Poor Morphological Preservation
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Symptom: In tissue sections, cellular structures are not well-defined, and there is evidence of shrinkage or distortion.
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Probable Cause: The fixation method may be too harsh. Acetone, while good for enzyme preservation, can negatively impact morphology.
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Solution:
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Alternative Fixative: Consider using an ethanol-based fixative, which may provide a better balance between enzyme preservation and morphological detail.
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Optimize Fixation Time: Reduce the duration of fixation to minimize tissue damage.
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Formalin Fixation (with caution): For some applications where morphology is critical, a brief fixation in formalin followed by thorough rinsing may be an option. However, formalin can inhibit some esterases, so this must be empirically tested.
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Data Presentation
Table 1: Comparison of Background Staining in Gel-Based Esterase Activity Assay
| Solvent for Beta-Naphthyl Acetate | Background Density (Mean ± SD) | Observation |
| Acetone | High | Dark background, may require destaining |
| Ethanol | Low | Very light or no background staining |
Data adapted from a densitometric analysis of background staining on gels.
Experimental Protocols
General Protocol for Beta-Naphthyl Acetate Staining of Esterase Activity in Cell Smears or Cryosections
This protocol is a general guideline and may require optimization for specific cell or tissue types.
I. Reagents
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Fixative:
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Option A: Cold Acetone (-20°C)
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Option B: 70% Ethanol
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Phosphate Buffer (e.g., 0.1 M, pH 7.4)
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Substrate Solution:
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Beta-Naphthyl Acetate
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Solvent: Ethanol (recommended) or Acetone
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Diazonium Salt Solution (e.g., Fast Blue B Salt)
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Counterstain (optional, e.g., Hematoxylin)
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Mounting Medium
II. Procedure
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Fixation:
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For cell smears or cryosections, immerse the slides in the chosen fixative (cold acetone or 70% ethanol) for 5-10 minutes.
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Rinse thoroughly with distilled water.
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Incubation:
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Prepare the incubation medium by dissolving beta-naphthyl acetate in a small volume of ethanol and then diluting it with the phosphate buffer.
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Add the diazonium salt to the solution and mix well. This solution should be prepared fresh.
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Incubate the slides in this solution at 37°C for 30-60 minutes, protected from light.
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Washing:
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Rinse the slides thoroughly in running distilled water for at least 2 minutes.
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Counterstaining (Optional):
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If desired, counterstain with a suitable nuclear stain like Hematoxylin for 1-2 minutes.
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Rinse with water.
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Dehydration and Mounting:
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Dehydrate the slides through a graded series of ethanol.
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Clear in xylene and mount with a permanent mounting medium.
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III. Expected Results
Sites of esterase activity will appear as colored precipitates (the color depends on the diazonium salt used, e.g., dark brown with Fast Blue B).
Visualizations
Caption: Experimental workflow for beta-naphthyl acetate staining.
Caption: Principle of beta-naphthyl acetate staining for esterase activity.
References
Technical Support Center: 2-Naphthyl Acetate Based Enzyme Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Naphthyl acetate-based enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound enzyme assay?
A1: The this compound assay is a method used to detect and quantify the activity of hydrolytic enzymes, particularly esterases, lipases, and cholinesterases.[1] The principle involves the enzymatic hydrolysis of the this compound substrate, which releases 2-naphthol.[1] This product can then be detected by two primary methods:
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Colorimetric Detection: The released 2-naphthol is coupled with a diazonium salt, such as Fast Blue B or Fast Garnet GBC, to form a colored azo dye.[1] The intensity of the color, which is proportional to the enzyme activity, is measured using a spectrophotometer.[1]
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Fluorometric Detection: 2-naphthol is inherently fluorescent, allowing for a highly sensitive measurement of enzyme activity by detecting its fluorescence.[1]
Q2: Which enzymes can be assayed using this compound?
A2: This substrate is broadly used for a variety of hydrolytic enzymes. The most common include:
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Carboxylesterases
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Cholinesterases
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Lipases
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Non-specific esterases
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β-esterases
Q3: What are the main advantages of using a this compound-based assay?
A3: The primary advantages include its versatility for different enzyme types, the option for either colorimetric or more sensitive fluorometric detection, and its utility in various applications such as enzyme kinetics, inhibitor screening, and histochemical staining.
Q4: How should this compound be prepared for an assay?
A4: this compound is a powder that needs to be dissolved in an appropriate organic solvent before being added to the aqueous assay buffer. Common solvents include ethanol and acetone. It is important to note that the choice of solvent can impact the assay background; using ethanol has been shown to produce a lighter background compared to acetone, potentially eliminating the need for a destaining step in gel-based assays.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-based enzyme assays in a question-and-answer format.
Problem 1: High background signal in the colorimetric assay.
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Q: My "no-enzyme" control wells are showing a high color signal. What could be the cause?
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A: Spontaneous Substrate Hydrolysis: this compound can undergo slow, non-enzymatic hydrolysis, especially at non-neutral pH or elevated temperatures. Always include a "substrate-only" control to measure this rate and subtract it from all other readings.
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A: Contaminated Reagents: The substrate, buffer, or diazonium salt may be contaminated. Ensure high-purity reagents are used. Free 2-naphthol in the substrate stock is a common issue and should be below 0.2%.
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A: Solvent Effects: If using acetone to dissolve the substrate for gel-based assays, it may produce a darker background. Consider switching to ethanol for a lighter background.
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A: Light Exposure: The diazonium salt and the resulting azo dye can be light-sensitive. Protect your reactions from direct light.
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Problem 2: Low or no enzyme activity detected.
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Q: I am not observing a signal change over time, or the signal is very weak. What should I check?
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A: Incorrect Assay Conditions: Enzyme activity is highly dependent on pH and temperature. Ensure your assay buffer has the optimal pH for your specific enzyme and the incubation is performed at the recommended temperature. For example, alpha-naphthyl acetate esterase from atta flour shows optimal activity at pH 8 and 40°C.
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A: Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Avoid repeated freeze-thaw cycles. It's advisable to aliquot enzyme stocks.
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A: Sub-optimal Substrate Concentration: The enzymatic reaction follows Michaelis-Menten kinetics. Ensure the substrate concentration is appropriate for your experimental goals (e.g., at or near saturation for Vmax determination).
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A: Presence of Inhibitors: Your sample may contain inhibitors. Some diazonium salt stabilizers can inhibit certain enzyme systems. You can test for this by spiking a known active enzyme sample into your test sample and observing if the activity is reduced.
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Problem 3: Precipitate formation in the assay well.
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Q: A precipitate is forming in my microplate wells during the assay. Why is this happening?
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A: Low Substrate Solubility: this compound has limited solubility in aqueous solutions. Ensure the final concentration of the organic solvent used to dissolve the substrate is compatible with your buffer and does not cause precipitation when added. The final solvent concentration should typically be kept low (e.g., 1-5%).
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A: Azo Dye Precipitation: The colored azo dye formed can sometimes precipitate, especially at high concentrations. If this occurs, you may need to dilute your enzyme sample to work within a lower signal range.
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A: Sample Components: Components in your biological sample may precipitate upon addition to the assay buffer. Consider sample preparation steps like centrifugation or filtration.
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Below is a troubleshooting workflow to help diagnose common issues systematically.
A decision tree for troubleshooting common issues in this compound assays.
Experimental Protocols & Data
General Protocol for Colorimetric Esterase Activity Assay
This protocol provides a general framework. Optimal conditions (e.g., concentrations, incubation times) should be determined empirically for each specific enzyme and experimental setup.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer at the optimal pH for your enzyme (e.g., 50 mM Tris-HCl, pH 7.5).
-
Substrate Stock Solution: Dissolve this compound in ethanol to a concentration of 10 mM. Store at -20°C.
-
Diazonium Salt Solution: Prepare a fresh solution of Fast Blue B salt in distilled water (e.g., 1 mg/mL). This solution is light-sensitive and should be prepared just before use.
2. Assay Procedure:
-
Set up a 96-well microplate. Add your enzyme samples (e.g., purified enzyme, cell lysate) to the wells. Include appropriate controls:
-
Blank: Assay buffer only.
-
No-Enzyme Control: Assay buffer + substrate (to measure spontaneous hydrolysis).
-
Positive Control: A known active enzyme sample.
-
-
Bring the total volume in each well to 180 µL with assay buffer.
-
Initiate the reaction by adding 20 µL of the 10 mM this compound stock solution to each well (final concentration 1 mM).
-
Incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).
-
Stop the reaction and develop the color by adding 50 µL of the Fast Blue B salt solution.
-
Allow the color to develop for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at a wavelength between 450-600 nm. The specific wavelength should be optimized based on the diazonium salt used (e.g., ~535 nm for some azo dyes).
The basic workflow of the assay is visualized below.
General experimental workflow for a colorimetric this compound enzyme assay.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound assay.
Table 1: Reagent Properties and Storage
| Reagent | Molecular Weight | Melting Point (°C) | Solubility | Storage Temperature (°C) |
|---|
| this compound | 186.21 g/mol | 67-71 | 50 mg/mL in ethanol | -20 |
Table 2: Typical Assay Parameters
| Parameter | Recommended Range/Value | Notes |
|---|---|---|
| Substrate Concentration | 0.1 - 2 mM | Should be optimized based on enzyme Km. |
| pH | 7.0 - 8.5 | Highly enzyme-dependent. Optimal pH for one esterase was found to be 8.0. |
| Temperature | 25 - 40°C | Enzyme-dependent. An optimal temperature of 40°C has been reported. |
| Incubation Time | 10 - 60 min | Should be within the linear range of the reaction. |
| Absorbance Wavelength | 450 - 600 nm | Depends on the diazonium salt used. A wavelength of 510 nm has been used with Fast Blue RR salt. |
| Fluorescence Detection | Ex/Em ~322/455 nm | For 2-naphthol, if using a fluorescence-based protocol. |
References
avoiding degradation of 2-Naphthyl acetate in solution
Technical Support Center: 2-Naphthyl Acetate
This guide provides researchers, scientists, and drug development professionals with essential information for handling, storing, and using this compound, with a focus on preventing its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical compound, appearing as a white crystalline powder, used extensively in biochemical assays.[1][2] Its primary role is as a chromogenic and fluorogenic substrate for detecting the activity of hydrolytic enzymes, such as carboxylesterases, cholinesterases, and lipases.[3] Upon enzymatic cleavage of its ester bond, it releases 2-naphthol, a fluorescent compound that can also be coupled with specific dyes to produce a visible color change for spectrophotometric analysis.[3] It is also used as an intermediate in organic synthesis.[2]
Q2: What are the main causes of this compound degradation in solution?
A2: The primary cause of degradation is the hydrolysis of the ester bond, which breaks the molecule into 2-naphthol and acetic acid. This reaction is significantly accelerated by the presence of acids, bases, and strong oxidizing or reducing agents. The compound is also noted to be moisture-sensitive, meaning that exposure to water, even at neutral pH, can lead to slow hydrolysis over time.
Q3: Which solvents are recommended for preparing this compound solutions?
A3: this compound is insoluble in water but soluble in various organic solvents. For creating concentrated stock solutions, methanol, ethanol, ether, and chloroform are suitable. For biochemical assays, a water-miscible solvent like dimethyl sulfoxide (DMSO) or ethanol is typically used to prepare a high-concentration stock that is then diluted to the final working concentration in an aqueous buffer.
Q4: What are the ideal storage conditions for solid and dissolved this compound?
A4: As a solid, this compound should be stored in a tightly sealed container in a cool, dry place, with recommended temperatures between 4°C and -20°C. Solutions are less stable and should be prepared fresh whenever possible. If storage is necessary, stock solutions should be aliquoted into small, single-use volumes and stored at -20°C or below to minimize degradation from repeated freeze-thaw cycles and exposure to moisture.
Q5: My this compound solution has a pinkish or reddish tint. Is it still usable?
A5: A pink or reddish discoloration may indicate the presence of impurities or degradation products, primarily oxidized 2-naphthol. While some sources describe the pure compound as potentially having a bright red appearance, this is not typical for high-purity reagents. For sensitive enzymatic assays, using a discolored solution is not recommended as it can lead to high background signals and inaccurate results. It is best to discard the solution and prepare a fresh one from high-purity solid material.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀O₂ | |
| Molecular Weight | 186.21 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 67-71 °C | |
| Solubility in Water | Insoluble | |
| Solubility (Organic) | Soluble in methanol, ethanol, ether, chloroform | |
| Storage Temperature | Refrigerator (approx. 4°C) to -20°C |
Table 2: Factors Influencing this compound Stability in Solution
| Factor | Condition Promoting Stability | Condition Causing Degradation | Mechanism |
| pH | Neutral (approx. pH 7.0) | Acidic (pH < 6) or Basic (pH > 8) | Acid- or base-catalyzed hydrolysis of the ester bond. |
| Temperature | Low (≤ 4°C), Frozen (≤ -20°C) | Elevated temperatures | Increases the rate of hydrolysis. |
| Solvent | Anhydrous organic solvents (e.g., DMSO) | Aqueous solutions, protic solvents | Water acts as a nucleophile for hydrolysis. |
| Contaminants | High-purity reagents and solvents | Strong acids, bases, oxidizers, reducing agents | Catalyze decomposition pathways. |
| Light Exposure | Storage in amber or opaque vials | Prolonged exposure to UV or ambient light | May promote photo-oxidation, especially of the 2-naphthol product. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (100 mM in DMSO)
-
Preparation: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh 18.62 mg of solid this compound into the tube.
-
Dissolution: Add 1.0 mL of high-purity, anhydrous dimethyl sulfoxide (DMSO) to the tube.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until all the solid has completely dissolved.
-
Storage:
-
For immediate use, proceed to the next protocol.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in amber or opaque, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C for maximum stability. Avoid repeated freeze-thaw cycles.
-
Protocol 2: General Use in an Esterase Activity Assay
-
Buffer Preparation: Prepare the desired aqueous assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Ensure the pH is accurately adjusted, as deviations can affect both enzyme activity and substrate stability.
-
Substrate Dilution: On the day of the experiment, thaw one aliquot of the 100 mM this compound stock solution. Dilute the stock solution to an intermediate concentration (e.g., 10 mM) in the assay buffer. Immediately before starting the assay, dilute it further to the final working concentration (e.g., 100 µM) in the assay buffer.
-
Assay Execution:
-
Pipette the enzyme sample into the wells of a microplate.
-
Add the assay buffer to bring the volume to the desired pre-substrate level.
-
Initiate the reaction by adding the final working solution of this compound.
-
Incubate at the desired temperature.
-
-
Detection: The product, 2-naphthol, can be detected either by its intrinsic fluorescence (Excitation: ~322 nm, Emission: ~455 nm) or by adding a coupling dye (e.g., Fast Blue B salt) to form a colored product that can be measured with a spectrophotometer.
Visual Guides
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Troubleshooting logic for issues related to substrate stability.
References
Technical Support Center: Enzymatic Hydrolysis of 2-Naphthyl Acetate in the Presence of Surfactants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the enzymatic hydrolysis of 2-naphthyl acetate in surfactant-containing systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of surfactants in the enzymatic hydrolysis of this compound?
Surfactants are amphiphilic molecules that can significantly influence the rate and efficiency of enzymatic reactions, including the hydrolysis of this compound. Their effects can be multifaceted:
-
Substrate Solubilization: this compound has low solubility in aqueous solutions. Surfactants can form micelles that encapsulate the substrate, increasing its effective concentration in the reaction medium.
-
Enzyme Activity Modulation: Surfactants can interact directly with the enzyme, potentially altering its conformation and catalytic activity. These interactions can either enhance or inhibit the enzyme's function.[1][2]
-
Creation of Microenvironments: In systems with immiscible phases (like reverse micelles in an organic solvent), surfactants create micro-compartments for the enzymatic reaction, which can lead to superactivity.[3]
Q2: How do surfactants affect the Michaelis-Menten kinetics of the reaction?
The presence of surfactants can alter the Michaelis-Menten parameters, Km and kcat:
-
Km (Michaelis Constant): Surfactants, particularly at concentrations above their critical micelle concentration (CMC), can increase the apparent Km. This suggests that a higher substrate concentration is needed to achieve half of the maximum reaction velocity. The increase in Km can be more significant than what would be expected from simply partitioning the substrate into the micelles, indicating that surfactant-enzyme interactions may hinder the formation of the enzyme-substrate complex.[4][5]
-
kcat (Catalytic Constant): The effect on kcat can vary. In some cases, such as the hydrolysis of this compound by α-chymotrypsin in the presence of dodecyltrimethylammonium bromide (DTAB), kcat may not change significantly. However, other surfactant-enzyme systems might show either an increase or a decrease in kcat.
Q3: What types of surfactants are commonly used, and how do their properties differ?
Surfactants are broadly classified based on the charge of their head group:
-
Anionic Surfactants (e.g., Sodium Dodecyl Sulfate - SDS): These can have a strong denaturing effect on enzymes due to electrostatic and hydrophobic interactions, often leading to a loss of activity.
-
Cationic Surfactants (e.g., Dodecyltrimethylammonium Bromide - DTAB): The effect of cationic surfactants can be complex. They may cause partial unfolding of the enzyme, as suggested by changes in intrinsic fluorescence, which can affect substrate binding.
-
Non-ionic Surfactants (e.g., Tween, Brij): Generally considered milder than ionic surfactants, they are less likely to cause significant conformational changes and denaturation of the enzyme.
-
Zwitterionic Surfactants: These have both a positive and a negative charge and are often less disruptive to enzyme structure.
The choice of surfactant can dramatically impact the experimental outcome.
Troubleshooting Guide
Issue 1: No or very low enzyme activity observed.
| Possible Cause | Troubleshooting Step |
| Enzyme Denaturation by Surfactant | Anionic surfactants like SDS are known to denature proteins. Consider switching to a non-ionic surfactant (e.g., Tween 80, Brij-35) which is generally less harsh on enzymes. |
| Incorrect Surfactant Concentration | Both very low and very high surfactant concentrations can negatively impact enzyme activity. Perform a concentration optimization experiment for the chosen surfactant to find the optimal range. |
| pH of the Buffer | The pH of the reaction buffer affects both the enzyme's activity and the charge of ionic surfactants. Ensure the buffer pH is optimal for the enzyme and consider its effect on surfactant-enzyme interactions. |
| Inhibitory Contaminants | Ensure all reagents and glassware are free from contaminants that could inhibit the enzyme. |
Issue 2: High background signal in spectrophotometric assay.
| Possible Cause | Troubleshooting Step |
| Solvent for Substrate Stock Solution | The choice of solvent for the this compound stock can influence the background. For in-gel esterase activity staining, using ethanol instead of acetone to dissolve β-naphthyl acetate resulted in a lower background. |
| Spontaneous Hydrolysis of Substrate | This compound can undergo slow, spontaneous hydrolysis. Prepare the substrate solution fresh and run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis. Subtract this rate from your experimental data. |
| Precipitation of Reagents | Surfactant or substrate precipitation can cause light scattering and a high background. Ensure all components are fully dissolved in the reaction buffer. You may need to adjust concentrations or gently warm the solution. |
Issue 3: Inconsistent or irreproducible results.
| Possible Cause | Troubleshooting Step |
| Critical Micelle Concentration (CMC) | The behavior of surfactants changes dramatically around the CMC. Small variations in temperature or buffer composition can shift the CMC. Ensure your experiments are conducted under consistent conditions. Determine the CMC of your surfactant in your specific experimental buffer if possible. |
| Incubation Time | The interaction between the enzyme and surfactant may be time-dependent. Standardize the pre-incubation time of the enzyme with the surfactant solution before adding the substrate. |
| Mixing and Homogeneity | Ensure the reaction mixture is well-mixed and homogeneous, especially when working with viscous surfactant solutions. |
Data Presentation
Table 1: Effect of Dodecyltrimethylammonium Bromide (DTAB) on the Kinetics of this compound Hydrolysis by α-Chymotrypsin
| Surfactant Concentration | Km (mM) | kcat (s-1) |
| 0 mM (No Surfactant) | 0.45 | 0.25 |
| 5 mM (Below CMC) | 0.52 | 0.26 |
| 20 mM (Above CMC) | 1.20 | 0.28 |
This table summarizes hypothetical data based on the reported trend that DTAB increases Km with little to no change in kcat for the hydrolysis of this compound by α-chymotrypsin.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for this compound Hydrolysis
This protocol is for monitoring the enzymatic hydrolysis of this compound by measuring the absorbance of the product, 2-naphthol.
Materials:
-
Enzyme solution (e.g., α-chymotrypsin)
-
This compound (substrate)
-
Surfactant (e.g., DTAB, SDS, or Tween 80)
-
Phosphate buffer (pH 7.3)
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of this compound. Due to its low aqueous solubility, dissolve it in a minimal amount of a suitable organic solvent like acetone or ethanol.
-
Prepare the reaction buffer containing the desired concentration of the surfactant.
-
Set up the reaction mixture: In a cuvette, combine the buffered surfactant solution and the enzyme solution. Allow this to pre-incubate for a standardized period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette. Mix quickly but gently.
-
Monitor the reaction by measuring the increase in absorbance at a specific wavelength corresponding to the product, 2-naphthol (e.g., 328 nm). Record the absorbance at regular time intervals.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
-
Run control experiments:
-
A "no enzyme" control to measure the rate of spontaneous substrate hydrolysis.
-
A "no substrate" control to ensure there is no change in absorbance from the enzyme and surfactant alone.
-
Visualizations
Caption: Workflow for the enzymatic hydrolysis of this compound.
Caption: Interactions in surfactant-mediated enzymatic hydrolysis.
References
Technical Support Center: Large-Scale 2-Naphthyl Acetate Synthesis
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for process improvements in the large-scale synthesis of 2-Naphthyl acetate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and optimize your synthesis process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the large-scale synthesis of this compound, presented in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis unexpectedly low?
Answer:
Low yields in the acetylation of 2-naphthol can arise from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material, 2-naphthol. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. Ensure that the catalyst is active and used in the appropriate amount.[1]
-
-
Suboptimal Reaction Temperature: The acetylation of 2-naphthol is temperature-sensitive.
-
Moisture Contamination: Acylating agents like acetic anhydride are sensitive to moisture, which can lead to their hydrolysis and reduce their effective concentration.
-
Solution: Use anhydrous reagents and solvents, and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Catalyst Deactivation: The catalyst may have lost its activity.
-
Solution: For solid catalysts, consider regeneration procedures if applicable. For homogeneous catalysts, ensure they are stored correctly and are not degraded.
-
-
Product Degradation during Workup: The ester product can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.
-
Solution: Perform the workup as quickly and gently as possible. Quench the reaction mixture using a cold, weak acid or base. When performing extractions and washes, use cold solutions to minimize hydrolysis.[1]
-
Question 2: My final product has a noticeable color impurity. How can I prevent this and purify the product?
Answer:
Color impurities in this compound can be due to the presence of unreacted 2-naphthol, which can oxidize over time, or other colored byproducts.
-
Prevention:
-
Ensure the complete conversion of 2-naphthol by monitoring the reaction.
-
Conduct the reaction and workup under an inert atmosphere to prevent oxidation.
-
Use high-purity starting materials.
-
-
Purification:
-
Recrystallization: This is a highly effective method for purifying solid this compound. Suitable solvents include petroleum ether or dilute aqueous ethanol.[3]
-
Column Chromatography: For smaller scales or to remove persistent impurities, column chromatography using silica gel can be employed.
-
Distillation: High-vacuum distillation can be used to purify this compound.
-
Question 3: I am observing the formation of significant byproducts. What are they and how can I minimize their formation?
Answer:
The primary side reaction of concern is the Fries rearrangement, which can lead to the formation of C-acylated byproducts (hydroxyaryl ketones) instead of the desired O-acylated product (this compound). The formation of dinaphthol-type byproducts has also been reported with certain catalysts.
-
Minimizing Fries Rearrangement:
-
Catalyst Choice: The choice of catalyst can significantly influence the selectivity. Lewis acids like aluminum chloride can promote the Fries rearrangement. Milder catalysts may be more selective for O-acylation.
-
Temperature Control: Lower reaction temperatures generally favor O-acylation over the Fries rearrangement.
-
-
Minimizing Dinaphthol Byproducts:
-
Catalyst Selection: The use of anhydrous zinc chloride instead of aluminum chloride has been shown to reduce the formation of dinaphthol-type byproducts in related reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for large-scale this compound synthesis?
A1: The most common and industrially viable method is the acetylation of 2-naphthol. This is typically achieved using either acetic anhydride or acetic acid as the acetylating agent in the presence of a catalyst.
Q2: What are the advantages of using acetic acid over acetic anhydride?
A2: While acetic anhydride is more reactive, using acetic acid can be environmentally preferable as the sole byproduct is water. This simplifies the workup and reduces waste streams. However, the reaction with acetic acid may require more forcing conditions or a more active catalyst to achieve high conversion.
Q3: What types of catalysts are effective for this synthesis?
A3: A variety of catalysts can be used, including:
-
Brønsted acids: Sulfuric acid has been used effectively in solvent-free conditions.
-
Lewis acids: While effective, some Lewis acids like AlCl₃ can promote side reactions.
-
Homogeneous catalysts: Nickel nitrate has been shown to be an effective homogeneous catalyst.
-
Heterogeneous catalysts: Supported catalysts like Ni/SiO₂ offer the advantage of easy separation and potential for reuse.
-
Iodine: Elemental iodine has been reported as an efficient catalyst for this reaction.
-
Enzymes: Immobilized lipases are a greener alternative, offering high selectivity under mild conditions.
Q4: What are the key safety precautions for large-scale this compound synthesis?
A4: Key safety considerations include:
-
Handling of Reagents: 2-naphthol can be irritating to the skin and eyes. Acetic anhydride and strong acid catalysts are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Exothermic Reaction: The acetylation reaction can be exothermic. For large-scale synthesis, proper temperature control using a reactor with a cooling jacket is crucial to prevent runaway reactions.
-
Ventilation: The reaction should be carried out in a well-ventilated area or a fume hood to avoid inhalation of any volatile reagents or byproducts.
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst | Acetylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sulfuric Acid (5 mol%) | Acetic Anhydride | Solvent-free | 70 | 1.5 h | 90 | |
| Nickel Nitrate (30mg) | Acetic Acid | Acetonitrile | Reflux | - | 90 (conversion) | |
| 10% Ni/SiO₂ | Acetic Anhydride | Acetonitrile | Reflux | - | 100 (conversion) | |
| Iodine (0.0025 mol) | Acetic Anhydride | Solvent-free | 80 | 40 min | 98 | |
| Immobilized Lipase | Acetic Acid | - | 55 | 6 h | - |
Table 2: Troubleshooting Common Issues in this compound Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction, Suboptimal temperature, Moisture contamination, Catalyst deactivation, Product degradation | Monitor reaction to completion (TLC/HPLC), Optimize temperature, Use anhydrous reagents and inert atmosphere, Use fresh/regenerated catalyst, Perform gentle and quick workup |
| Color Impurity | Unreacted 2-naphthol, Oxidation byproducts | Ensure complete reaction, Use inert atmosphere, Purify by recrystallization, column chromatography, or distillation |
| Byproduct Formation | Fries rearrangement (C-acylation), Dinaphthol formation | Choose a milder catalyst, Optimize for lower reaction temperature, Use ZnCl₂ instead of AlCl₃ to avoid dinaphthol byproducts |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound using Sulfuric Acid Catalyst (Solvent-Free)
Materials:
-
2-Naphthol
-
Acetic Anhydride
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate Solution (5% w/v)
-
Deionized Water
-
Petroleum Ether (for recrystallization)
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Charge the reactor with 2-naphthol.
-
Begin stirring and heat the reactor to 70°C to melt the 2-naphthol.
-
Slowly add acetic anhydride (1.2 equivalents) to the molten 2-naphthol via the addition funnel over a period of 30-60 minutes, maintaining the temperature at 70°C.
-
Once the addition is complete, carefully add concentrated sulfuric acid (5 mol%) dropwise. An exotherm may be observed; adjust the cooling circulator to maintain the temperature at 70°C.
-
Stir the reaction mixture at 70°C for 1.5 hours. Monitor the reaction progress by TLC or HPLC until the 2-naphthol is consumed.
-
Cool the reaction mixture to room temperature. The product should solidify.
-
Break up the solid product and slowly add cold deionized water to the reactor with stirring to quench the reaction and dissolve any unreacted acetic anhydride.
-
Filter the crude product using a Buchner funnel and wash the filter cake thoroughly with cold deionized water until the washings are neutral.
-
Wash the filter cake with cold 5% sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold deionized water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude this compound from petroleum ether.
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point (70°C).
Protocol 2: Purity Analysis of this compound by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase:
-
Acetonitrile and water gradient. A typical starting gradient could be 50:50 acetonitrile:water, ramping to 90:10 acetonitrile:water over 15 minutes.
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare a sample solution of the synthesized this compound in the mobile phase.
-
Set the UV detector to a wavelength where this compound has strong absorbance (e.g., determined by UV scan).
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the purity of the sample by comparing the peak area of this compound to the total peak area. Identify any impurities by their retention times, and if necessary, by using reference standards for potential impurities like 2-naphthol.
Mandatory Visualization
Caption: Experimental workflow for large-scale this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Validation & Comparative
A Comparative Guide to 2-Naphthyl Acetate and 1-Naphthyl Acetate as Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Naphthyl acetate (2-NA) and 1-Naphthyl acetate (1-NA), two common chromogenic and fluorogenic substrates used for the detection and quantification of hydrolytic enzymes, particularly esterases such as acetylcholinesterase (AChE), carboxylesterases, and lipases. The selection of an appropriate substrate is critical for the development of robust and sensitive enzymatic assays. This document outlines the performance characteristics of both substrates, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Principle of Detection
The enzymatic activity is determined by the hydrolysis of the naphthyl acetate substrate to either 1-naphthol or 2-naphthol. These products can then be quantified, most commonly through a coupling reaction with a diazonium salt, such as Fast Blue B or Fast Blue RR, which forms a colored azo dye. The intensity of the color produced is directly proportional to the amount of naphthol released and, therefore, to the enzyme's activity. Additionally, the liberated 2-naphthol is inherently fluorescent, offering a sensitive alternative for fluorometric assays.
Performance Comparison
While both substrates are widely used, their performance can vary depending on the specific enzyme and assay conditions. In silico studies have suggested that 1-NA may have a higher binding affinity to acetylcholinesterase compared to 2-NA[1]. Furthermore, studies on kidney enzymes have indicated that the enzymes responsible for hydrolyzing 1-NA and 2-NA exhibit different pH optima and sensitivities to inhibitors, suggesting differential interactions with enzyme active sites.
Quantitative Data Summary
Table 1: Physicochemical Properties
| Property | This compound | 1-Naphthyl Acetate |
| Molecular Formula | C₁₂H₁₀O₂ | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol | 186.21 g/mol |
| Appearance | White to light yellow crystalline powder | White to light yellow or slightly pink crystalline powder |
| Melting Point | 67-70 °C | 49 °C |
| Solubility | Soluble in ethanol, ether, chloroform; insoluble in water.[2] Methanol: 0.1 g/mL.[3] | Soluble in simple alcohols, ethers, and chloroform.[4] Dioxane: 0.1 g/mL.[2] DMSO: 37 mg/mL. |
Table 2: Kinetic Parameters
| Enzyme | Substrate | K_m_ | V_max_ | Source |
| Alpha-Naphthyl Acetate Esterase (from atta flour) | 1-Naphthyl Acetate | 9.765 mM | 0.084 mM/min | |
| Acetylcholinesterase (in silico prediction) | 1-Naphthyl Acetate | Higher Goldscore (41.50) vs. 2-NA | - | |
| Acetylcholinesterase (in silico prediction) | This compound | Lower Goldscore (36.74) vs. 1-NA | - |
Table 3: Spectral Properties of Azo Dye Products
| Naphthol Derivative | Diazo Salt | Color of Azo Dye | λ_max_ | Molar Extinction Coefficient (ε) |
| 1-Naphthol | Diazonium Salt | Brownish | - | Not available |
| 2-Naphthol | Diazonium Salt | Red/Orange | - | Not available |
| 1-Naphthol | Fast Blue RR | - | 510 nm | Not available |
| 1-Phenylazo-2-naphthol | - | - | 250 nm | Not available |
Experimental Protocols
The following is a generalized protocol for a colorimetric esterase assay using either 1-Naphthyl acetate or this compound. Specific parameters may require optimization depending on the enzyme and experimental goals.
Materials
-
1-Naphthyl acetate or this compound (substrate)
-
Fast Blue B salt or Fast Blue RR salt (chromogen)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Enzyme solution
-
96-well microplate
-
Microplate reader
Substrate and Reagent Preparation
-
Substrate Stock Solution: Prepare a stock solution of 1-NA or 2-NA in a suitable organic solvent such as acetone or ethanol.
-
Fast Blue B Solution: Prepare a fresh solution of Fast Blue B salt in distilled water or buffer immediately before use.
Assay Procedure
-
To each well of a 96-well plate, add the following in order:
-
Phosphate buffer
-
Enzyme solution (or sample containing the enzyme)
-
Substrate solution (to initiate the reaction)
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes).
-
Stop the reaction by adding the Fast Blue B solution.
-
Allow the color to develop for a set amount of time.
-
Measure the absorbance at the appropriate wavelength (e.g., 510 nm for the azo dye from 1-naphthol and Fast Blue RR).
-
A blank reaction without the enzyme should be included to account for any non-enzymatic hydrolysis of the substrate.
-
The enzyme activity can be calculated based on the change in absorbance over time.
Visualizations
Enzymatic Reaction and Detection Pathway
Caption: General pathway of enzymatic hydrolysis and colorimetric detection.
Experimental Workflow for Substrate Comparison
Caption: Workflow for comparing 1-NA and 2-NA as enzyme substrates.
Conclusion
Both this compound and 1-Naphthyl acetate are valuable tools for the study of esterase activity. The choice between them will depend on the specific enzyme of interest, the desired assay format (colorimetric or fluorometric), and the required sensitivity. While 1-NA may offer advantages for certain enzymes like acetylcholinesterase in terms of binding affinity, empirical validation is crucial for any new experimental system. This guide provides the foundational information and protocols to assist researchers in making an informed decision and designing robust experiments to compare these substrates for their specific applications. Further research directly comparing the kinetic and spectral properties of these two substrates with a range of esterases would be highly beneficial to the scientific community.
References
A Comparative Guide to the Purity Validation of 2-Naphthyl Acetate by ¹H NMR and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two robust analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of 2-Naphthyl acetate purity. The selection of an appropriate analytical method is critical for ensuring the quality and reliability of research and development outcomes. This document presents supporting experimental data, detailed methodologies, and a comparison with alternative techniques to aid in the selection and implementation of the most suitable purity assessment strategy.
Data Presentation
The following tables summarize the expected quantitative data from the ¹H NMR and GC-MS analysis of a high-purity this compound sample, alongside a potential impurity, 2-Naphthol.
Table 1: ¹H NMR Data for this compound and a Key Impurity
| Compound | Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -CH₃ | ~2.35 | Singlet | 3H |
| Aromatic H | ~7.20-7.90 | Multiplet | 7H | |
| 2-Naphthol (Impurity) | -OH | ~5.0 (variable) | Broad Singlet | 1H |
| Aromatic H | ~7.10-7.80 | Multiplet | 7H |
Table 2: GC-MS Data for this compound and a Key Impurity
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | ~10.5 | 186 | 144, 115, 43 |
| 2-Naphthol (Impurity) | ~9.8 | 144 | 115, 89 |
Experimental Protocols
¹H NMR Spectroscopy for Purity Determination
Objective: To identify and quantify this compound and any proton-containing impurities.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 0.75 mL of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-32 (to ensure a good signal-to-noise ratio).
-
Relaxation Delay (d1): 5 seconds (to allow for full relaxation of all protons).
-
Acquisition Time: ~3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Integrate all signals corresponding to this compound and any observed impurities.
-
-
Purity Calculation: The purity of this compound is calculated by comparing the integration of its characteristic peaks (e.g., the acetate methyl protons) to the integration of the internal standard. The relative integration of impurity signals can be used to quantify their presence.
GC-MS for Purity Determination
Objective: To separate this compound from volatile and semi-volatile impurities and to confirm its identity and that of any impurities based on their mass spectra.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate.
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum. A key fragmentation is the loss of a ketene molecule (CH₂=C=O) from the molecular ion (m/z 186) to give the base peak at m/z 144, which corresponds to the 2-naphthol radical cation. The peak at m/z 43 corresponds to the acetyl cation [CH₃CO]⁺.
-
Identify any impurity peaks and their corresponding mass spectra.
-
Calculate the purity based on the relative peak area percentage.
-
Mandatory Visualization
Caption: Workflow for this compound purity validation by ¹H NMR.
Caption: Workflow for this compound purity validation by GC-MS.
Caption: Logical relationship in the purity assessment of this compound.
Comparison with Other Alternatives
While ¹H NMR and GC-MS are powerful techniques for purity validation, other methods can also be employed, each with its own advantages and limitations.
Table 3: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| ¹H NMR | Nuclear magnetic resonance of protons | - Provides structural information- Quantitative without a specific reference standard for the analyte- Non-destructive | - Lower sensitivity compared to MS- Can have overlapping signals in complex mixtures | - Absolute purity determination- Structural confirmation |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry | - Excellent separation efficiency for volatile compounds- High sensitivity and selectivity- Provides molecular weight and fragmentation information for identification | - Requires volatile and thermally stable analytes- Destructive technique | - Identification of volatile impurities- Trace analysis |
| High-Performance Liquid Chromatography (HPLC) | Separation by liquid chromatography | - Applicable to a wide range of compounds, including non-volatile and thermally labile ones- Quantitative with high precision | - Requires a reference standard for each compound for accurate quantification- Lower resolution for some volatile compounds compared to GC | - Purity assessment of non-volatile compounds- Routine quality control |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent | - Simple, rapid, and inexpensive- Good for screening multiple samples simultaneously | - Primarily qualitative or semi-quantitative- Lower resolution and sensitivity | - Rapid screening for the presence of major impurities- Monitoring reaction progress |
Conclusion
Both ¹H NMR and GC-MS are highly effective methods for the validation of this compound purity.
-
¹H NMR offers the distinct advantage of being a primary quantitative method, providing direct insight into the molar quantities of the main component and any proton-bearing impurities without the need for specific impurity reference standards. It is also invaluable for unambiguous structural confirmation.
-
GC-MS excels in its ability to separate and identify volatile and semi-volatile impurities with very high sensitivity.[1] Its mass spectral data provides definitive identification of separated components.
For a comprehensive and orthogonal approach to purity validation, the use of both ¹H NMR and GC-MS is recommended. ¹H NMR can provide a highly accurate measure of the absolute purity, while GC-MS can detect and identify trace volatile impurities that may not be readily observable by NMR. The choice of a single technique will depend on the specific requirements of the analysis, such as the need for absolute quantification versus the detection of trace volatile impurities.
References
A Comparative Guide to Esterase Localization: 2-Thionaphthyl Acetate vs. Alpha-Naphthyl Acetate
For Researchers, Scientists, and Drug Development Professionals
The histochemical localization of esterase activity is a critical technique in various research fields, from toxicology to neurobiology. The choice of substrate is paramount for achieving sensitive and accurate results. This guide provides a detailed comparison of two commonly used substrates: 2-thionaphthyl acetate and alpha-naphthyl acetate, offering insights into their performance, supported by available experimental data and protocols.
At a Glance: Key Differences
| Feature | 2-Thionaphthyl Acetate | Alpha-Naphthyl Acetate |
| Principle | Enzymatic hydrolysis releases 2-thionaphthol, which is captured by a heavy metal (e.g., gold) for visualization. | Enzymatic hydrolysis releases alpha-naphthol, which couples with a diazonium salt to form a colored precipitate. |
| Primary Advantage | High sensitivity and rapid penetrability, suitable for subcellular localization.[1] | Well-established methods with quantifiable colorimetric endpoints. |
| Detection Method | Electron microscopy (with heavy metal capture) or fluorescence. | Brightfield microscopy. |
| Quantitative Data | Limited publicly available kinetic data (Km, Vmax). | Kinetic data available for various esterases. |
| Notes | The use of a gold capture agent allows for high-resolution subcellular localization.[1] | The simultaneous azo-coupling method allows for quantitative spectrophotometric assays. |
Performance Data: A Closer Look
While direct, side-by-side quantitative comparisons of 2-thionaphthyl acetate and alpha-naphthyl acetate are limited in published literature, studies on alpha-naphthyl acetate provide valuable kinetic parameters for specific esterases. One study on alpha-naphthyl acetate esterase (ANAE) purified from atta flour reported the following Michaelis-Menten parameters:
| Enzyme Source | Substrate | Km (mM) | Vmax (mM/min) | Optimal pH | Optimal Temperature (°C) |
| Atta Flour ANAE | Alpha-Naphthyl Acetate | 9.765 | 0.084 | 8 | 40 |
Data extracted from a study on the purification and characterization of alpha-naphthyl acetate esterase from atta flour.[2]
A separate study on ANAE from wheat flour reported a Km of 22.5 mM and a Vmax of 4.71 U/mg⁻¹ for alpha-naphthyl acetate.[3]
Qualitative studies using polyacrylamide gel isoelectric focusing on rat alveolar and peritoneal macrophages indicated that the esterase activity for 2-thionaphthyl acetate was the same as that for alpha-naphthyl acetate in these cells.[1] However, the study highlighted the significantly different subcellular distribution of nonspecific esterase activity observed with the 2-thionaphthyl acetate method, attributing this to its rapid penetrability and sensitivity.
Experimental Protocols
I. Esterase Localization using 2-Thionaphthyl Acetate (with Gold Capture Agent)
This protocol is adapted from a method for assessing the subcellular distribution of nonspecific esterases.
1. Fixation:
-
Fix tissue samples in glutaraldehyde.
2. Incubation Medium Preparation:
-
Prepare a solution containing 2-thionaphthyl acetate as the substrate.
-
Add a gold salt (e.g., gold chloride) as the capture agent. The final pH of the medium should be adjusted to approximately 7.1.
3. Incubation:
-
Incubate the fixed tissue sections in the prepared medium for 30-60 minutes at room temperature.
4. Visualization:
-
Following incubation, the enzymatically liberated 2-thionaphthol is captured by the gold ions, forming an electron-dense precipitate at the site of esterase activity.
-
Process the tissue for electron microscopy to visualize the subcellular localization of the reaction product.
II. Esterase Localization using Alpha-Naphthyl Acetate (Simultaneous Azo-Coupling Method)
This protocol is a standard method for the histochemical demonstration of non-specific esterases.
1. Fixation:
-
Snap-freeze fresh tissue or use appropriate fixation methods depending on the sample type.
2. Staining Solution Preparation:
-
Prepare a solution of alpha-naphthyl acetate in a suitable buffer (e.g., phosphate buffer).
-
Prepare a fresh solution of a diazonium salt (e.g., Fast Blue B salt or hexazotized pararosaniline).
-
Just before use, mix the alpha-naphthyl acetate solution with the diazonium salt solution.
3. Staining Procedure:
-
Apply the staining solution to the tissue sections and incubate at room temperature for a specified time (typically 15-60 minutes), protected from light.
-
During incubation, esterases hydrolyze the alpha-naphthyl acetate, and the released alpha-naphthol immediately couples with the diazonium salt to form an insoluble, colored azo dye at the site of enzyme activity.
4. Counterstaining and Mounting:
-
Rinse the sections in distilled water.
-
Counterstain with a suitable nuclear stain (e.g., hematoxylin) if desired.
-
Dehydrate, clear, and mount the sections for brightfield microscopy.
Reaction Mechanisms and Workflows
The following diagrams illustrate the enzymatic reactions and general experimental workflows for both substrates.
Conclusion
Both 2-thionaphthyl acetate and alpha-naphthyl acetate are effective substrates for the localization of esterase activity, each with distinct advantages.
-
2-Thionaphthyl acetate excels in applications requiring high sensitivity and subcellular resolution, making it a powerful tool for ultrastructural studies. Its rapid penetrability is also a significant advantage.
-
Alpha-naphthyl acetate remains a robust and widely used substrate, particularly for brightfield microscopy and applications where quantification of the enzymatic reaction is desired through spectrophotometry.
The choice between these two substrates will ultimately depend on the specific research question, the required level of resolution, and the available instrumentation. For researchers aiming for subcellular localization, 2-thionaphthyl acetate with a gold capture agent is a superior choice. For routine histochemical staining and quantitative assays, the well-established methods using alpha-naphthyl acetate are highly reliable.
References
A Comparative Guide to Esterase and Cholinesterase Assays: 2-Naphthyl Acetate and Alternatives
This guide provides a comprehensive comparison of 2-Naphthyl acetate with other common substrates for the enzymatic assay of esterases and cholinesterases. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed choice of assay methodology based on specific experimental needs.
Introduction
This compound is a widely utilized chromogenic and fluorogenic substrate for detecting and quantifying the activity of various hydrolytic enzymes, including carboxylesterases, cholinesterases, and lipases. Its utility lies in the enzymatic cleavage of the acetate group, which releases 2-naphthol. This product can then be detected by two primary methods:
-
Colorimetric Detection: 2-naphthol reacts with a diazonium salt, such as Fast Blue B salt, to form a distinctly colored azo dye, allowing for spectrophotometric quantification.[1][2]
-
Fluorometric Detection: 2-naphthol itself is fluorescent, offering a highly sensitive method for monitoring enzyme kinetics and screening for inhibitors.
This guide will compare the performance of this compound with its isomer, 1-Naphthyl acetate, and the commonly used substrate for cholinesterase assays, acetylthiocholine (utilized in the Ellman method).
Performance Comparison
The choice of substrate for an enzyme assay significantly impacts the sensitivity, specificity, and overall performance of the experiment. Below is a summary of the key performance indicators for this compound and its alternatives.
Data Presentation: Comparison of Substrate Performance
| Substrate | Enzyme Target (Example) | Detection Method | Key Advantages | Key Disadvantages | Reference |
| This compound | General Esterases, Acetylcholinesterase | Colorimetric, Fluorometric | Versatile for various esterases. Rapid assay time. | Potential for lower specificity compared to acetylthiocholine for AChE. | [3] |
| 1-Naphthyl Acetate | Acetylcholinesterase, General Esterases | Colorimetric, Fluorometric | Higher affinity (lower Km) for AChE than acetylthiocholine. Rapid assay time (~10 min). | [3] | |
| Acetylthiocholine (Ellman's Method) | Acetylcholinesterase, Butyrylcholinesterase | Colorimetric | High specificity for cholinesterases. Well-established and widely used method. | Longer incubation times may be required compared to naphthyl acetate methods. Potential for interference with thiol-containing compounds. |
Disclaimer: The kinetic parameters from different studies may not be directly comparable due to variations in experimental conditions (e.g., enzyme source, buffer, pH, temperature).
Experimental Protocols
Detailed methodologies for performing esterase/cholinesterase assays using this compound and acetylthiocholine are provided below.
1. Spectrophotometric Esterase Assay using this compound
This protocol is adapted for a 96-well microplate reader.
Materials:
-
This compound solution (Substrate)
-
Enzyme solution (e.g., purified esterase or cell lysate)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Fast Blue B salt solution (Chromogen)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., acetone or ethanol) to prepare a stock solution. Further dilute in phosphate buffer to the desired working concentration.
-
Prepare the enzyme solution in phosphate buffer to the desired concentration.
-
Prepare a fresh solution of Fast Blue B salt in distilled water.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 150 µL of phosphate buffer.
-
Add 20 µL of the enzyme solution to the sample wells. For the blank, add 20 µL of phosphate buffer.
-
Add 10 µL of the this compound working solution to all wells to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes).
-
-
Color Development:
-
Stop the reaction and induce color development by adding 20 µL of the Fast Blue B salt solution to each well.
-
-
Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the samples to determine the net absorbance. The enzyme activity is proportional to the net absorbance.
-
2. Acetylcholinesterase Assay using Acetylthiocholine (Ellman's Method)
This protocol is a standard colorimetric procedure adapted for a 96-well microplate format.
Materials:
-
Acetylthiocholine iodide (ATCI) solution (Substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's Reagent)
-
Acetylcholinesterase (AChE) solution
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of ATCI in distilled water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Dilute the AChE enzyme to the desired concentration in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer
-
10 µL of DTNB solution
-
10 µL of the AChE solution (or sample)
-
For the blank, substitute the enzyme solution with 10 µL of phosphate buffer.
-
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate for 5-10 minutes at room temperature.
-
-
Initiate Reaction:
-
Add 10 µL of the ATCI solution to each well to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm.
-
Take readings at regular intervals (e.g., every minute) for 10-15 minutes to monitor the change in absorbance over time.
-
-
Calculation:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot. The AChE activity is proportional to this rate.
-
Visualizations
Enzymatic Reaction of this compound
The following diagram illustrates the two-step process of an esterase-catalyzed hydrolysis of this compound and the subsequent colorimetric detection.
Caption: Enzymatic hydrolysis of this compound and subsequent colorimetric detection.
Comparative Experimental Workflow
The following diagram outlines the general workflow for comparing the activity of an enzyme using this compound and the alternative acetylthiocholine (Ellman's) method.
References
A Comparative Guide to the Characterization of Esterase Inhibition using 2-Naphthyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of esterase inhibition characterization with a focus on the 2-Naphthyl acetate assay. It includes a detailed experimental protocol, comparative data for common inhibitors, and visual representations of the workflow and the underlying enzymatic pathway to aid in the design and interpretation of inhibition studies.
Introduction to Esterase Inhibition and the this compound Assay
Esterases are a broad class of hydrolase enzymes that cleave ester bonds, playing crucial roles in various physiological processes, including neurotransmission and detoxification. The inhibition of specific esterases, such as acetylcholinesterase (AChE), is a key therapeutic strategy for conditions like Alzheimer's disease. The this compound assay is a versatile and widely used colorimetric method for measuring esterase activity and screening for inhibitors.
The principle of the assay is based on the enzymatic hydrolysis of a non-specific substrate, this compound (or its isomer, α-Naphthyl acetate), to produce 2-naphthol (or α-naphthol). The liberated naphthol then reacts with a diazonium salt, such as Fast Blue B or Fast Blue RR, to form a stable, colored azo dye. The intensity of the color, which can be quantified spectrophotometrically, is directly proportional to the esterase activity. The presence of an inhibitor will reduce the rate of color formation, allowing for the determination of its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Comparative Performance of Esterase Inhibitors
The efficacy of an esterase inhibitor is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for selected inhibitors against acetylcholinesterase (AChE) as determined by assays utilizing a naphthyl acetate substrate. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the source of the enzyme, substrate concentration, pH, and temperature.
| Inhibitor | Enzyme | Substrate | IC50 Value | Reference |
| Physostigmine | Acetylcholinesterase (AChE) | β-Naphthyl acetate | 0.075 ± 0.003 µg/mL | [1] |
| Chlorpyrifos | Acetylcholinesterase (AChE) | Not Specified | 9.8 µM | [2] |
Note: The limited availability of a comprehensive, directly comparable dataset using the this compound assay in publicly accessible literature highlights a gap in standardized reporting. Researchers are encouraged to establish their own baseline controls and comparisons.
Experimental Protocols
This section provides a detailed methodology for determining the IC50 of a test compound against an esterase using the this compound assay in a 96-well microplate format.
Materials:
-
Esterase enzyme solution (e.g., purified acetylcholinesterase from electric eel or human erythrocytes)
-
This compound (substrate)
-
Fast Blue B salt (or Fast Blue RR salt)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Test inhibitor compound
-
Known esterase inhibitor (e.g., physostigmine) as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (typically between 500-600 nm, depending on the azo dye formed)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the esterase enzyme in phosphate buffer to the desired concentration.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone or ethanol) and then dilute it in phosphate buffer to the final working concentration.
-
Prepare a fresh solution of Fast Blue B salt in distilled water or buffer immediately before use.
-
Prepare a stock solution of the test inhibitor and the positive control in a suitable solvent (e.g., DMSO or ethanol). Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
Enzyme solution
-
Inhibitor solution (at various concentrations) or solvent for the control.
-
-
Mix the contents of the wells gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of the Enzymatic Reaction:
-
To each well, add the this compound substrate solution to start the enzymatic reaction.
-
Immediately add the Fast Blue B salt solution to each well.
-
-
Measurement:
-
Measure the absorbance of each well at the wavelength of maximum absorbance for the formed azo dye at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor) using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
Visualizing the Process and Pathway
To further elucidate the experimental and biological concepts, the following diagrams have been generated.
References
Safety Operating Guide
Proper Disposal of 2-Naphthyl Acetate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 2-Naphthyl acetate is a critical aspect of laboratory safety and chemical management. This guide provides detailed procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. It may cause eye, skin, and respiratory tract irritation[1]. The toxicological properties of this chemical have not been fully investigated[1][2].
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][2].
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.
-
Body Protection: Wear appropriate protective clothing to minimize contact with skin.
-
Respiratory Protection: Use a NIOSH or European Standard EN 149 approved respirator when necessary, especially in situations where dust may be generated.
Step-by-Step Disposal Procedures
The primary methods for the disposal of this compound are recycling, incineration, or landfill burial. The appropriate method depends on local regulations and the availability of facilities.
Step 1: Determine the Nature of the Waste
-
Unused Product: If the this compound is unused and in its original container, recycling may be an option. Consult the manufacturer for recycling possibilities.
-
Contaminated Material: If the this compound is contaminated or is a residue from an experiment, it must be treated as chemical waste.
Step 2: Segregation and Collection
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Avoid mixing with other incompatible wastes. This compound is incompatible with acids, bases, strong oxidizing agents, and strong reducing agents.
Step 3: Contact a Licensed Waste Disposal Service
-
It is recommended to contact a licensed professional waste disposal service to handle the disposal of this material.
-
Provide the service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
Step 4: On-Site Treatment (If Permissible and Equipped)
-
Incineration: A preferred method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Landfill: If incineration is not an option, disposal by burial in a licensed landfill may be permissible. This should be done in accordance with local, state, and federal regulations.
Step 5: Decontamination of Empty Containers
-
Decontaminate empty containers thoroughly before disposal.
-
Observe all label safeguards until containers are cleaned and destroyed.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Control Ignition Sources: As this compound is a combustible solid, remove all sources of ignition.
-
Contain the Spill: Prevent the spillage from entering drains, sewers, or water courses.
-
Clean-up:
-
For minor spills, sweep or vacuum up the material and place it into a suitable, labeled disposal container. Avoid generating dust.
-
Use dry clean-up procedures.
-
-
Personal Protection: Wear the appropriate PPE as described above during the clean-up process.
Quantitative Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₂ | |
| Molecular Weight | 186.21 g/mol | |
| Appearance | White powder/solid | |
| Melting Point | 68 - 71 °C / 154.4 - 159.8 °F | |
| Oral LD50 (rat) | 1960 mg/kg |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This compound Disposal Workflow
References
Personal protective equipment for handling 2-Naphthyl acetate
Essential Safety and Handling Guide for 2-Naphthyl Acetate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
-
Name: this compound
-
Synonyms: β-Naphthyl acetate, 2-Naphthalenol acetate
-
CAS Number: 1523-11-1
-
Molecular Formula: C₁₂H₁₀O₂
-
Molecular Weight: 186.21 g/mol
Physical and Chemical Properties:
| Property | Value | Source |
| Appearance | White powder/crystalline solid.[1][2][3] | ChemicalBook, ChemBK, Fisher Scientific |
| Melting Point | 67-71 °C (153-160 °F).[1][2] | ChemicalBook, ChemBK, Fisher Scientific |
| Boiling Point | 310 °C (590 °F). | ChemicalBook |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and chloroform. | ChemicalBook, ChemBK |
| Storage Temperature | Refrigerator (approx. 4°C/39°F). | ChemicalBook, Suvchem Laboratory Chemicals |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is considered a hazardous substance that can cause serious eye damage and may cause skin and respiratory tract irritation. The toxicological properties have not been fully investigated. Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | To prevent eye contact which can cause serious damage. |
| Skin Protection | Appropriate protective gloves (e.g., nitrile rubber, polychloroprene, butyl rubber, fluorocaoutchouc, polyvinyl chloride). Wear appropriate protective clothing to minimize skin contact. | To prevent skin irritation and potential absorption. |
| Respiratory Protection | A NIOSH or European Standard EN 149 approved respirator should be used when necessary, such as when ventilation is inadequate or dust is generated. Follow OSHA respirator regulations in 29 CFR 1910.134. | To prevent inhalation of dust which may cause respiratory tract irritation. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.
-
Use local exhaust ventilation to control airborne levels.
-
Minimize dust generation and accumulation.
Handling Procedures:
-
Wash hands thoroughly after handling.
-
Avoid contact with eyes, skin, and clothing.
-
Do not ingest or inhale.
-
Keep the container tightly closed when not in use.
-
Remove and wash contaminated clothing before reuse.
Storage Procedures:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store in a refrigerator at approximately 4°C (39°F).
-
Incompatible with strong oxidizing agents, strong reducing agents, acids, and bases.
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid. |
Spill Response:
-
Evacuate personnel from the area.
-
Wear appropriate PPE as outlined above.
-
Avoid generating dusty conditions.
-
For small spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.
-
Clean up spills immediately and provide ventilation.
Disposal Plan
-
Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
-
Consult a licensed professional waste disposal service.
-
One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Decontaminate empty containers before disposal.
Experimental Workflow Diagram
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
